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  • Product: 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid
  • CAS: 1780234-79-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid in Advanced Medicinal Chemistry

Executive Summary The compound 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid (CAS: 1780234-79-8) is a highly specialized, fluorinated heterocyclic building block used extensively in modern drug discovery[1]. By locking...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid (CAS: 1780234-79-8) is a highly specialized, fluorinated heterocyclic building block used extensively in modern drug discovery[1]. By locking the indazole core into its 2H-tautomeric form and introducing a fluorine atom at the 5-position, this scaffold provides unique physicochemical properties. It is primarily utilized as a synthetic intermediate for central nervous system (CNS) therapeutics, including 5-HT receptor antagonists and cannabinoid receptor ligands[2][3]. This guide details the structural rationale, physicochemical profiling, and a self-validating synthetic methodology for this critical compound.

Physicochemical Profiling

To facilitate experimental design, the core quantitative data and structural parameters of the compound are summarized below[1][4].

ParameterValue / Description
Chemical Name 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid
CAS Number 1780234-79-8
Molecular Formula C₉H₇FN₂O₂
Molecular Weight 194.16 g/mol
SMILES String O=C(O)C1=C2C=C(F)C=CC2=NN1C
Appearance White to off-white solid
Storage Conditions 2-8°C, sealed, dry environment
Primary Application Amide coupling vector for CNS-active APIs

Structural Logic & Medicinal Chemistry Rationale

In drug development, every atomic substitution must be driven by causality. The design of 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid relies on three distinct structural modifications:

  • 5-Fluoro Substitution : Fluorine acts as a bioisostere for hydrogen. Due to its high electronegativity and small Van der Waals radius, it blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation at the 5-position without adding significant steric bulk. This dramatically increases the metabolic half-life of the final active pharmaceutical ingredient (API).

  • N2-Methylation (Tautomeric Lock) : Unsubstituted indazoles rapidly interconvert between 1H and 2H tautomers in solution. Methylating the N2 position permanently locks the scaffold into the 2H conformation[3]. This alters the spatial trajectory of the 3-carboxylic acid vector and forces the N1 nitrogen to act strictly as a hydrogen-bond acceptor, which is critical for selective target engagement (e.g., differentiating between CB1 and CB2 receptors).

  • 3-Carboxylic Acid : Serves as the primary synthetic handle for downstream amide coupling with various amines (e.g., piperidines or amino acid derivatives) to generate the final drug molecules[2].

MedChemRationale Core 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid F_sub 5-Fluoro Substitution Core->F_sub N2_sub N2-Methylation Core->N2_sub COOH 3-Carboxylic Acid Core->COOH Metab Steric Shielding: Blocks CYP450 Oxidation F_sub->Metab Taut Tautomeric Lock: Stabilizes 2H Conformation N2_sub->Taut Amide Synthetic Vector: Enables Amide Coupling COOH->Amide

Diagram 1: Structural logic and pharmacological causality of the compound's functional groups.

Synthetic Methodology & Regioselective Control

The synthesis of 2-alkyl-2H-indazoles is notoriously challenging due to the thermodynamic preference for N1-alkylation[2]. To achieve high purity of the N2-isomer, the synthesis must proceed through a protected ester intermediate, followed by rigorous chromatographic resolution.

SynthesisWorkflow A 5-Fluoro-1H-indazole-3-carboxylic acid B Esterification (MeOH, H2SO4) A->B C Methyl 5-fluoro-1H-indazole-3-carboxylate B->C D N-Alkylation (MeI, K2CO3, Acetone) C->D E Regioisomer Mixture (N1-methyl & N2-methyl) D->E F Chromatographic Separation (N1 elutes first) E->F G Methyl 5-fluoro-2-methyl-2H-indazole-3-carboxylate F->G H Saponification & Acidification (NaOH, then HCl) G->H I 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid (CAS: 1780234-79-8) H->I

Diagram 2: Step-by-step synthetic workflow emphasizing regioselective separation.

Self-Validating Experimental Protocol

The following methodology ensures high-fidelity synthesis. Every step incorporates a self-validating analytical check to guarantee causality and structural integrity before proceeding.

Step 1: Carboxylic Acid Protection (Esterification)
  • Procedure : Suspend 5-Fluoro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄. Reflux for 12 hours.

  • Causality : The carboxylic acid must be masked as a methyl ester. If left unprotected, the subsequent alkylation step would result in competitive O-alkylation, destroying the yield.

  • Self-Validation : Analyze via LC-MS. The reaction is complete when the starting material mass ([M+H]⁺ 181) is fully replaced by the ester mass ([M+H]⁺ 195).

Step 2: N-Alkylation
  • Procedure : Dissolve the methyl ester (1.0 eq) in acetone. Add anhydrous K₂CO₃ (2.0 eq) and methyl iodide (MeI, 1.2 eq). Stir at 40°C for 4 hours[2].

  • Causality : K₂CO₃ deprotonates the indazole, creating a delocalized anion. MeI attacks this anion, yielding a kinetic/thermodynamic mixture of N1-methyl and N2-methyl regioisomers. Acetone is used as a polar aprotic solvent to maximize the nucleophilicity of the indazole anion.

  • Self-Validation : Perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (3:1). The starting material spot must disappear, replaced by two distinct new spots representing the N1 and N2 isomers.

Step 3: Chromatographic Resolution & NMR Validation (Critical Step)
  • Procedure : Purify the crude mixture via silica gel column chromatography.

  • Causality : The 2H-indazole (N2-methyl) isomer possesses a more zwitterionic character and a higher dipole moment than the 1H-indazole isomer. Consequently, it interacts more strongly with the polar silica stationary phase[3].

  • Self-Validation (TLC & NMR) :

    • TLC Check : The N1-methyl isomer elutes first (R_f ~ 0.6). The desired N2-methyl isomer elutes second (R_f ~ 0.3). Collect the slower-eluting fractions.

    • NMR Check (Definitive) : Perform a ¹H NOESY NMR experiment on the isolated N2 product. In the discarded N1-isomer, the N-CH₃ protons will show a strong NOE cross-peak with the C7-aromatic proton. In your desired N2-isomer, this N-CH₃ to C7-H correlation must be completely absent. This negative NOE result definitively validates the 2H-indazole regiochemistry.

Step 4: Saponification (Deprotection)
  • Procedure : Dissolve the purified N2-methyl ester in a 1:1 mixture of Methanol and H₂O. Add NaOH (2.0 eq) and reflux for 2 hours[2]. Cool to room temperature and slowly acidify with 2N HCl until precipitation ceases (pH ~2-3). Filter and dry the white solid under vacuum.

  • Causality : Base-catalyzed hydrolysis cleaves the ester back to the active carboxylic acid. The biphasic solvent ensures solubility of both the organic ester and the resulting sodium salt.

  • Self-Validation : Run a standard ¹H NMR (DMSO-d6). The sharp singlet at ~3.9 ppm (corresponding to the ester -OCH₃ group) must be completely absent, confirming total conversion to 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid.

References

  • Google Patents. "US8507528B2 - 2-alkyl-indazole compounds for the treatment of certain cns-related disorders." United States Patent and Trademark Office.
  • PubChem . "Indazole-3-carboxylic acid | CID 78250." National Center for Biotechnology Information (NIH). URL:[Link]

  • PubMed Central (PMC) . "The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities." National Institutes of Health (NIH). URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid in Drug Discovery

Executive Summary In modern medicinal chemistry, the indazole ring system has emerged as a profoundly versatile and privileged scaffold, featured prominently in FDA-approved kinase inhibitors and PARP inhibitors like Paz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the indazole ring system has emerged as a profoundly versatile and privileged scaffold, featured prominently in FDA-approved kinase inhibitors and PARP inhibitors like Pazopanib and Niraparib[1],[2]. Among its derivatives, 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid (CAS: 1780234-79-8) represents a highly specialized, precision-engineered building block[3]. By locking the tautomeric state via N2-methylation and modulating the electronic profile via C5-fluorination, this molecule provides researchers with a predictable, metabolically stable pharmacophore ideal for fragment-based drug discovery (FBDD) and targeted library synthesis.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic property listing. Here, we will dissect the causality behind its physicochemical traits and provide a field-proven, self-validating synthetic protocol for incorporating this sterically demanding acid into complex drug candidates.

Structural Anatomy & Tautomeric Stability

The pharmacological utility of this molecule is driven by three distinct structural modifications, each engineered to solve specific medicinal chemistry challenges:

  • The 2H-Indazole Core: Unsubstituted 1H-indazoles exist in a dynamic tautomeric equilibrium, which can complicate structure-activity relationship (SAR) interpretation and lead to poor aqueous solubility due to flat, highly crystalline intermolecular hydrogen-bonding networks. Methylation at the N2 position permanently locks the molecule into the 2H-tautomeric form[2]. This eliminates tautomeric ambiguity during target binding and significantly improves the solubility profile.

  • The 5-Fluoro Substituent: Fluorine is highly electronegative yet sterically compact (van der Waals radius 1.47 Å, closely mimicking hydrogen)[4]. Its strategic placement at the 5-position, a common metabolic liability in indazole scaffolds[5]. Furthermore, the fluorine atom exerts a strong inductive electron-withdrawing effect, modulating the basicity of the indazole nitrogens and increasing overall lipophilicity.

  • The C3-Carboxylic Acid: Serving as the primary synthetic handle for amide bond formation, this moiety is electronically influenced by the indazole core but severely sterically hindered by the adjacent N2-methyl group.

G Core 5-Fluoro-2-methyl-2H-indazole -3-carboxylic acid F_group 5-Fluoro Substituent Core->F_group NMe_group N2-Methyl Group Core->NMe_group COOH_group C3-Carboxylic Acid Core->COOH_group Prop1 Blocks CYP450 oxidation Increases Lipophilicity F_group->Prop1 Prop2 Locks 2H-tautomeric form Induces steric hindrance at C3 NMe_group->Prop2 Prop3 Primary synthetic handle pKa ~3.8 (Inductive lowering) COOH_group->Prop3

Caption: Structural features of 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid and their effects.

Physicochemical Property Matrix

Understanding the quantitative physicochemical parameters is critical for predicting both the pharmacokinetic behavior of the final drug and the reactivity of the building block during synthesis.

Physicochemical ParameterValueMechanistic & Pharmacological Implication
CAS Registry Number 1780234-79-8Unique identifier for procurement and library registration[6].
Molecular Formula C9H7FN2O2Base composition confirming the fluorinated 2H-indazole core[3].
Molecular Weight 194.16 g/mol Highly efficient for Fragment-Based Drug Discovery (FBDD)[3].
Topological Polar Surface Area 54.98 ŲOptimal for passive membrane permeability (Rule of 3 compliant)[7].
Predicted LogP ~1.49Balanced lipophilicity; ensures solubility while permitting lipid bilayer crossing[7].
Hydrogen Bond Donors (HBD) 1Restricted entirely to the carboxylic acid moiety, minimizing desolvation penalties.
Hydrogen Bond Acceptors (HBA) 4Contributes to target coordination without violating Lipinski parameters.

Mechanistic Implications for Synthesis: The Steric Clash

The most critical factor when working with 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid is the spatial relationship between the N2-methyl group and the C3-carboxylic acid.

This proximity creates a severe steric clash, forcing the carboxylate group out of coplanarity with the indazole aromatic ring. This out-of-plane twist has two major consequences:

  • Electronic: It disrupts the resonance stabilization of the carboxylate with the aromatic system, slightly increasing the acidity (lowering the pKa) compared to unhindered analogs.

  • Synthetic: It heavily shields the carbonyl carbon from nucleophilic attack. Standard carbodiimide coupling conditions (e.g., EDC/HOBt) routinely fail or deliver sub-10% yields because the incoming amine is physically blocked from attacking the O-acylisourea intermediate.

To overcome this, we must utilize , which generates a highly reactive OAt-active ester[8]. The 7-aza nitrogen of the HOAt leaving group provides critical , coordinating the incoming amine via hydrogen bonding and directing it to the sterically shielded carbonyl carbon[9].

Experimental Workflow: HATU-Mediated Amide Coupling

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes built-in analytical checks to ensure the rate-limiting step (active ester formation) is complete before proceeding[10].

Materials Required
  • Substrate: 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid (1.0 eq)

  • Amine: Primary or secondary amine (1.2 eq)

  • Coupling Reagent: HATU (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration)

Step-by-Step Methodology

Step 1: Pre-activation (Critical Step) Dissolve the indazole carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes. Causality: Because of the C3 steric hindrance, the formation of the OAt-ester is slow. Adding the amine simultaneously with the coupling reagents will lead to competitive guanidinylation of the amine by HATU, ruining the yield. Pre-activation is mandatory[10].

Step 2: In-Process Control (IPC) - The Methanol Quench Test Self-Validation: Before adding your valuable amine, verify active ester formation. Withdraw a 1 µL aliquot of the pre-activation mixture and quench it into 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester (m/z 209 [M+H]+) or the intact OAt-ester (m/z 312 [M+H]+) confirms successful activation. If the unreacted acid (m/z 193 [M-H]-) dominates, add an additional 0.2 eq of HATU and extend pre-activation by 10 minutes.

Step 3: Amine Addition & Coupling Once IPC confirms complete activation, add the amine (1.2 eq) dissolved in a minimum volume of DMF. Stir at room temperature for 2 to 4 hours. For highly hindered secondary amines, gentle heating to 40 °C may be required.

Step 4: Reaction Monitoring & Workup Monitor the reaction via LC-MS until the OAt-ester is consumed. Quench the reaction by diluting with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl (to extract DMF), saturated aqueous NaHCO3, and brine. Dry over Na2SO4, filter, and concentrate in vacuo.

Workflow Step1 1. Pre-activation (Acid + HATU + DIPEA) Step2 2. Active Ester Formation (OAt-ester) Step1->Step2 15 min Step3 3. Amine Addition & Coupling Step2->Step3 After IPC check Step4 4. LC-MS Monitoring (In-process control) Step3->Step4 Step4->Step3 If incomplete Step5 5. Aqueous Workup & Purification Step4->Step5 If >95% conversion

Caption: HATU-mediated amide coupling workflow for sterically hindered carboxylic acids.

References

  • Swallow, S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 2015. URL:[Link]

  • Purser, S. et al. "The Many Roles for Fluorine in Medicinal Chemistry." ACS Perspectives, 2008. URL:[Link]

  • Singampalli, A. et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." RSC Medicinal Chemistry, 2024. URL:[Link]

  • Peptide Chemistry: "HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety." PeptideChemistry.org, 2024. URL: [Link]

Sources

Foundational

Biological Activity of Fluorinated Indazole Derivatives: An In-Depth Technical Guide

Executive Summary The indazole scaffold is a privileged pharmacophore in medicinal chemistry, known for its profound ability to mimic purine rings and competitively bind to the ATP-binding pockets of various kinases. Rec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, known for its profound ability to mimic purine rings and competitively bind to the ATP-binding pockets of various kinases. Recently, the strategic introduction of fluorine atoms into the indazole core has revolutionized its pharmacological profile. This technical guide explores the mechanistic causality behind the biological activity of fluorinated indazole derivatives, detailing their roles as potent anticancer, antimicrobial, and anti-inflammatory agents. Designed for drug development professionals, this whitepaper synthesizes quantitative structure-activity relationship (QSAR) data, mechanistic pathways, and self-validating experimental protocols for the synthesis and screening of these critical compounds.

The Rationale for Indazole Fluorination: A Causality Framework

The bioisosteric replacement of hydrogen with fluorine in heterocyclic systems is not merely a structural tweak; it is a fundamental physicochemical overhaul. Fluorine’s extreme electronegativity and small Van der Waals radius (1.47 Å) induce several critical changes:

  • Metabolic Shielding: Fluorination at metabolically labile sites (e.g., C-H bonds susceptible to cytochrome P450 oxidation) blocks phase I metabolism, dramatically increasing the compound's half-life.

  • Lipophilicity and Permeability: The highly polarized C-F bond enhances the overall lipophilicity (LogP) of the indazole, facilitating superior passive diffusion across phospholipid bilayers, which is critical for targeting intracellular kinases like PI3K and ROCK1.

  • Target-Specific Hydrogen Bonding: Unlike hydrogen, fluorine acts as a potent hydrogen bond acceptor. Depending on the regiochemistry (e.g., C6 vs. C4), the fluorine atom can lock the indazole into specific conformations within a target protein's active site.

Mechanistic Pathways & Target Kinase Inhibition

ROCK1 Inhibition and Regioselectivity

Rho-associated protein kinase 1 (ROCK1) is a critical target for cardiovascular and fibrotic diseases. The biological activity of fluorinated indazoles against ROCK1 is highly dependent on regiochemistry. In vitro assays demonstrate that fluorination at the C4 position (Compound 51) yields poor potency (IC50 = 2500 nM). However, shifting the fluorine to the C6 position (Compound 52) drops the IC50 to 14 nM and boosts oral bioavailability to 61% (1). Causality: The C6 fluorine aligns optimally with the hinge region of the ROCK1 kinase domain, establishing a crucial dipole-dipole interaction that is sterically hindered when fluorination occurs at the C4 position.

Factor Xa and Nitric Oxide Synthase (NOS) Modulation

Fluorinated indazoles also exhibit high selectivity for Factor Xa and NOS isoforms. In Factor Xa inhibitors, a 7-fluoroindazole moiety replaces traditional amide carbonyls. Causality: X-ray cocrystal structures reveal that the 7-fluoro atom acts as a precise hydrogen bond acceptor for the N-H of Gly216 (2.9 Å) in the peptide backbone. This bioisosteric replacement locks the inhibitor into the active site while eliminating the amide bond, thereby preventing enzymatic cleavage by amidases (2).

G Drug Fluorinated Indazole Derivative Pocket Kinase ATP-Binding Pocket (e.g., ROCK1) Drug->Pocket Binds competitively F_Bond Fluorine-Specific Hydrogen Bonding Pocket->F_Bond Structural alignment Steric Enhanced Lipophilicity & Steric Shielding Pocket->Steric Metabolic stability Inhibition Kinase Inhibition (IC50 < 15 nM) F_Bond->Inhibition Steric->Inhibition Downstream Downstream Pathway Suppression Inhibition->Downstream Blocks phosphorylation

Caption: Mechanism of target kinase inhibition by fluorinated indazoles.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the biological activity of key fluorinated indazole derivatives across various therapeutic targets.

Compound ScaffoldTarget Enzyme/ReceptorFluorine PositionPotency (IC50 / EC50)Key Biological Outcome
Indazole 51 ROCK1C42500 nMLow potency due to steric clash in hinge region.
Indazole 52 ROCK1C614 nMHigh potency; 61% oral bioavailability.
Indazole 41–46 PI3K (α, β, γ, δ)VariespIC50 ≥ 5Broad-spectrum anticancer activity.
7-Fluoroindazole 51a Factor XaC7NanomolarSelective inhibition via Gly216 H-bonding.
5-Fluoroindazole 17a HIV-1 RTC5NanomolarExcellent mutant resilience (NNRTI).
Compound 40 hTRPA1 Cation ChannelC643 nMPotent anti-inflammatory antagonist.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every experimental choice is grounded in chemical causality.

Protocol 1: Metal-Free Late-Stage Fluorination of 2H-Indazoles

Traditional fluorination requires harsh conditions or transition metals, leaving toxic residues unsuitable for downstream biological screening. This protocol utilizes N-fluorobenzenesulfonimide (NFSI) in water, providing an environmentally benign radical mechanistic pathway (3).

  • Step 1: Aqueous Suspension. Suspend the 2H-indazole derivative (1.0 equiv) in deionized water.

    • Causality: Water acts as a green solvent that stabilizes the radical intermediates through hydrogen-bonding networks, accelerating the reaction without organic co-solvents.

  • Step 2: Reagent Addition. Add NFSI (1.5 equiv) to the suspension under ambient air.

    • Causality: Ambient air (oxygen) is tolerated because the specific radical pathway generated by NFSI is not quenched by triplet oxygen, eliminating the need for strict inert atmospheres.

  • Step 3: Extraction & Purification. Stir at room temperature until completion. Extract with ethyl acetate, dry over anhydrous Na2SO4, and purify via silica gel chromatography.

  • Step 4: System Validation (19F NMR). Confirm successful C-F bond formation via 19F NMR spectroscopy.

    • Validation Metric: A distinct singlet peak around -132.2 ppm confirms C3-fluorination. If multiple fluorine peaks appear, regioselectivity has been compromised, indicating a need to lower the reaction temperature.

Protocol 2: In Vitro Kinase Inhibition Assay (Fluorescence Anisotropy)

To quantify the binding affinity of the synthesized fluorinated indazoles, a Fluorescence Anisotropy (FA) assay is employed.

  • Step 1: Reagent Reconstitution. Prepare serial dilutions of the fluorinated indazole in DMSO.

    • Causality: Keep final assay DMSO concentration below 1%. Higher concentrations disrupt the hydrophobic core of the kinase, leading to artifactual denaturation and false-positive inhibition.

  • Step 2: Complex Formation. Mix recombinant target kinase (e.g., ROCK1) with a fluorescently labeled ATP-competitive tracer in assay buffer (HEPES, MgCl2, DTT, Tween-20).

    • Causality: MgCl2 is mandatory as ATP (and its competitive tracers) bind to kinases as a magnesium complex. DTT prevents the oxidation of crucial cysteine residues in the active site.

  • Step 3: Equilibration. Transfer compound dilutions to a 384-well black microplate containing the enzyme-tracer complex. Incubate in the dark for 60 minutes.

  • Step 4: System Validation & Measurement. Read fluorescence polarization.

    • Validation Metric: Calculate the Z'-factor using positive (known inhibitor) and negative (DMSO only) controls. A Z'-factor > 0.5 validates the assay's robustness. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Workflow Step1 Late-Stage Fluorination (NFSI, H2O) Step2 Purification & 19F NMR Validation Step1->Step2 Step3 In Vitro Kinase Assay (FA/FLIPR) Step2->Step3 Step4 Cell-Based Cytotoxicity Step3->Step4 Step5 Lead Optimization Step4->Step5

Caption: End-to-end workflow from late-stage fluorination to biological screening.

Conclusion

The integration of fluorine into the indazole scaffold represents a highly effective strategy in rational drug design. By understanding the causality behind regioselective fluorination—specifically how it dictates hydrogen bonding, steric alignment in kinase hinge regions, and metabolic shielding—researchers can systematically optimize lead compounds. The self-validating protocols provided herein ensure that the synthesis and biological evaluation of these derivatives maintain the highest standards of scientific rigor.

References

  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.PMC / RSC Advances.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.PMC / RSC Advances.
  • 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa.
  • Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Rel

Sources

Exploratory

The Indazole-3-Carboxylic Acid Scaffold: Discovery, History, and Synthetic Methodologies

Introduction to a Privileged Pharmacophore The indazole ring system—a bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring—has firmly established itself as a "privileged scaffold" in modern medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to a Privileged Pharmacophore

The indazole ring system—a bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring—has firmly established itself as a "privileged scaffold" in modern medicinal chemistry[1]. Among its various functionalized derivatives, indazole-3-carboxylic acids and their corresponding amides (indazole-3-carboxamides) have garnered immense attention. The 3-carboxylic acid moiety serves as a critical synthetic handle, enabling the modulation of pharmacokinetic properties, hydrogen-bonding capabilities, and target selectivity[1].

While the fundamental indazole nucleus was first synthesized in the late 19th century, the specific exploration of indazole-3-carboxylic acids as independent therapeutic agents gained significant momentum in the 1970s[1]. This era marked the discovery of compounds that could fundamentally alter cellular energy metabolism and cell-cell adhesion, laying the groundwork for decades of subsequent drug development[2],[3].

Historical Milestones in Drug Discovery

The Lonidamine Paradigm

The historical anchor for this class of compounds is 2[2]. Originally investigated in the 1970s as a potential male contraceptive, Lonidamine was shown to induce spermatid loss from the seminiferous epithelium by disrupting inter-Sertoli-germ cell junctions[3].

However, its most profound historical impact lies in oncology. Lonidamine was discovered to selectively suppress aerobic glycolysis in cancer cells—a phenomenon exploiting the Warburg effect[2]. By inhibiting mitochondrially bound hexokinase, Lonidamine depletes cellular ATP, ultimately triggering apoptosis in tumor cells[2],[4].

Evolution into Indazole-3-Carboxamides

Recognizing the limitations of free carboxylic acids (such as poor membrane permeability or rapid metabolic clearance), researchers began converting the 3-carboxylic acid into 3-carboxamides . This functional group transformation unlocked a vast array of biological targets:

  • 5-HT3 Receptor Antagonists: The antiemetic drug Granisetron utilizes an indazole-3-carboxamide core to achieve high receptor affinity[5],[6].

  • Autoimmune Therapeutics: Optimization of early indazole hits led to the discovery of N-(indazol-3-yl)piperidine-4-carboxylic acids as highly potent allosteric inhibitors of RORγt. Researchers found that saturating the benzoic acid moiety to a piperidine ring significantly slowed down metabolic clearance, improving the drug's in vivo stability[7].

  • Metabolic Disease: Truncation of high-throughput screening hits culminated in the design of PF-06409577, an AMPK activator for diabetic nephropathy. Structural analysis revealed that the parent indazole-3-carboxylic acid formed two-point intermolecular hydrogen bonds; modifying this core improved thermodynamic solubility and target potency[8].

Mechanistic Pathways & Biological Activity

The causality behind Lonidamine's efficacy is rooted in tumor metabolism. Cancer cells upregulate Hexokinase 2 (HK2) to drive rapid glycolysis. Lonidamine acts as a direct inhibitor of this enzyme. By blocking the first irreversible step of glycolysis (the phosphorylation of glucose), the cell is starved of its primary ATP source, leading to mitochondrial collapse and programmed cell death[2],[4].

G Lonidamine Lonidamine (Indazole-3-carboxylic acid) HK2 Mitochondrial Hexokinase 2 (HK2) Lonidamine->HK2 Inhibits Glycolysis Aerobic Glycolysis (Warburg Effect) HK2->Glycolysis Suppresses ATP Cellular ATP Depletion Glycolysis->ATP Causes Apoptosis Tumor Cell Apoptosis ATP->Apoptosis Triggers

Fig 1: Mechanism of action of Lonidamine via hexokinase inhibition and ATP depletion.

Quantitative Data Summary

To illustrate the diverse pharmacological utility of the indazole-3-carboxylic acid/amide scaffold, the following table summarizes key derivatives and their biological profiles based on historical structure-activity relationship (SAR) data[9],[7],[8],[3].

Compound / DerivativePrimary Target / MechanismIndicationRelative Activity / Potency
Lonidamine Hexokinase 2 InhibitionOncologyHigh (Depletes cellular ATP)
Gamendazole Inter-Sertoli-germ cell junctionsMale ContraceptionHigher potency than Lonidamine (due to -CF3 group)
Granisetron 5-HT3 Receptor AntagonismChemotherapy NauseaHigh Affinity
PF-06409577 AMPK ActivationDiabetic NephropathyHigh (Thermodynamic solubility: 5.8 mM at pH 6.5)
Cmpd 25 (RORγt) RORγt Allosteric InhibitionAutoimmune DiseasesExquisite potency; high metabolic stability
7-Methyl-1H-indazole-3-carboxamide PAK1 Kinase InhibitionOncologyIC50 ~ 9.8 nM (Analogous compounds)

Synthetic Methodologies & Experimental Workflows

The synthesis of indazole-3-carboxylic acids and their derivatives has evolved significantly. Historically, direct carboxylation required harsh cryogenic conditions. Modern approaches utilize transition-metal catalysis to achieve the same functionalization under milder conditions.

Classical Lithiation vs. Palladium-Catalyzed Carbonylation

Classical Approach: The traditional synthesis involves protecting the indazole nitrogen (e.g., using SEM-Cl) followed by lithiation with n-butyllithium at -70 °C[5]. Causality: The cryogenic temperature is strictly required to prevent nucleophilic ring-opening and to stabilize the highly reactive C3-organolithium intermediate before quenching with CO2 gas[5].

Modern Approach: A highly efficient alternative is the10[10]. Using Pd(dppf)Cl2, carbon monoxide, and an amine or alcohol, the 3-iodoindazole undergoes oxidative addition, CO insertion, and subsequent nucleophilic attack[10]. Causality: This bypasses the need for strong bases and cryogenic cooling, allowing for the presence of sensitive functional groups that would otherwise be destroyed by n-BuLi[10].

SynthWorkflow Start 3-Iodoindazole PdCat Pd(dppf)Cl2 / CO (gas) Oxidative Addition & Insertion Start->PdCat Catalyst & CO Product Indazole-3-carboxamide or 3-carboxylate PdCat->Product Reductive Elimination Nucleophile Amine (R-NH2) or Methanol (MeOH) Nucleophile->PdCat Nucleophilic Attack

Fig 2: Palladium-catalyzed carbonylation workflow for indazole-3-carboxylic acid derivatives.

Step-by-Step Protocol: Synthesis of Indazole-3-Carboxamides via HATU Coupling

To convert 1H-indazole-3-carboxylic acid into a biologically active carboxamide, peptide coupling reagents are employed. The following protocol utilizes HATU, which is specifically chosen over standard EDC/HOBt for sterically hindered amines due to the highly reactive 7-azabenzotriazole leaving group it generates.

Materials:

  • 1H-indazole-3-carboxylic acid (1.0 equiv)

  • Target Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Methodology:

  • Activation: Dissolve 1H-indazole-3-carboxylic acid in anhydrous DMF at room temperature. Add HATU and DIPEA to the solution. Stir for 15 minutes.

    • Causality: DIPEA acts as a non-nucleophilic base. It deprotonates the carboxylic acid to facilitate attack on HATU, forming the active ester, without competing with the target amine for the electrophilic center.

  • Aminolysis: Add the target amine dropwise to the activated ester solution. Stir the reaction mixture at room temperature for 4–6 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 10% Methanol in Chloroform system. The reaction is complete when the lower-Rf spot (carboxylic acid) disappears and a new, higher-Rf spot (the less polar amide) emerges[5].

  • Quenching & Phase Separation: Pour the reaction mixture into ice water (approx. 3x the reaction volume). Extract the aqueous mixture twice with Ethyl Acetate.

    • Causality: DMF is highly miscible with water. Pouring the mixture into ice water forces the hydrophobic indazole-3-carboxamide into the organic phase during extraction, while water-soluble byproducts (such as tetramethylurea from HATU and DIPEA salts) are effectively washed away in the aqueous layer.

  • Purification: Wash the combined organic layers with 10% aqueous NaHCO3 and brine. Dry over anhydrous Na2SO4, filter, and concentrate under vacuum. Purify the crude solid via silica gel column chromatography to yield the pure indazole-3-carboxamide[5].

References

1.1 - BenchChem 2. 2 - Wikipedia 3. 3 - PMC / NIH 4.7 - ACS Medicinal Chemistry Letters 5.10 - Thieme Connect 6.5 - Der Pharma Chemica 7.8 - Journal of Medicinal Chemistry

Sources

Foundational

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid

Introduction The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3][4] This versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3][4] This versatile heterocyclic system is a key feature in numerous approved drugs and clinical candidates, demonstrating a broad spectrum of therapeutic applications including anti-cancer, anti-inflammatory, and neuroprotective activities.[2][3][4][5] Derivatives of indazole have been successfully developed as potent inhibitors of protein kinases, modulators of G-protein coupled receptors, and inhibitors of other critical enzyme families.[1][5][6]

This guide focuses on the specific molecule, 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid, a compound for which the direct biological targets are not yet extensively characterized. The presence of the fluorinated indazole core suggests a high potential for therapeutic relevance. The purpose of this document is to provide a comprehensive, scientifically-grounded framework for researchers and drug development professionals to identify, validate, and characterize the potential therapeutic targets of this promising compound. We will leverage the known pharmacology of the broader indazole class to inform a rational, multi-pronged approach to target discovery, moving from predictive computational methods to rigorous biochemical and cell-based validation.

Plausible Therapeutic Target Classes Based on the Indazole Scaffold

The extensive history of indazole derivatives in drug discovery provides a logical starting point for hypothesizing potential target classes for 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid. The structural features of this molecule, including the N-methylated 2H-indazole core, the 3-carboxylic acid group, and the 5-fluoro substitution, will influence its binding specificity and pharmacokinetic properties. Below are the most probable target families.

Protein Kinases

Protein kinases are one of the most successfully targeted enzyme families for indazole-based compounds.[1][7] Numerous indazole-containing drugs are approved kinase inhibitors for the treatment of cancer.[1][7]

  • Mechanism of Action: The indazole ring often acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition. The carboxylic acid moiety could potentially form additional interactions with solvent or nearby residues, while the fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.

  • Potential Kinase Targets:

    • Receptor Tyrosine Kinases (RTKs): VEGFR, PDGFR, EGFR, and c-Met are well-established targets for indazole derivatives in oncology.[5] Inhibition of these kinases can block tumor angiogenesis and proliferation.

    • Serine/Threonine Kinases: Aurora kinases, Cyclin-Dependent Kinases (CDKs), and LRRK2 are also known to be targeted by indazole compounds, with applications in cancer and neurodegenerative diseases.[1][5]

Prostanoid Receptors

Recent research has highlighted the potential of 2H-indazole-3-carboxamide derivatives as potent and selective antagonists of the prostanoid EP4 receptor.[6] This suggests that GPCRs are a viable target class.

  • Mechanism of Action: For the EP4 receptor, the carboxylic acid group (or a derivative) is crucial for forming strong hydrogen bond interactions with key residues in the binding pocket, such as Tyrosine and Arginine.[6] The indazole core itself occupies a hydrophobic cavity.[6]

  • Relevance: The EP4 receptor is implicated in inflammation and cancer immunotherapy.[6] Antagonizing this receptor can modulate the tumor microenvironment and enhance anti-tumor immune responses.

Other Enzyme Classes

The versatility of the indazole scaffold extends beyond kinases.

  • Cyclooxygenase (COX): Specifically COX-2, is a target for some indazole derivatives, leading to anti-inflammatory effects.[5][8]

  • Monoamine Oxidases (MAOs): Indazole-5-carboxamides have shown a strong affinity for MAOs, suggesting potential applications in neurological disorders like Parkinson's disease.[5]

  • Heat Shock Protein 90 (HSP90): This molecular chaperone is a critical regulator of protein stability for many oncoproteins, and some indazole derivatives have shown inhibitory activity against it.[5]

A Step-by-Step Workflow for Target Identification and Validation

The following section outlines a comprehensive, multi-stage workflow designed to systematically identify and validate the therapeutic targets of 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid. This workflow is structured to progress from broad, computational screening to specific, high-confidence validation.

Target_Identification_Workflow cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: Hit Confirmation & Direct Binding cluster_2 Phase 3: Cellular & In Vivo Validation A Computational Docking (Reverse Screening) B Pharmacophore Modeling E Dose-Response Enzymatic Assays (IC50 Determination) A->E C High-Throughput Biochemical Screen (e.g., Kinase Panel) B->E D Phenotypic Screening (Cell-Based Assays) C->E Primary Hits I Target Engagement Biomarker Assays (e.g., Phospho-protein Western Blot) D->I F Surface Plasmon Resonance (SPR) (Binding Kinetics: Kd, ka, kd) E->F G Isothermal Titration Calorimetry (ITC) (Binding Thermodynamics) E->G H Cellular Thermal Shift Assay (CETSA) E->H F->I G->I H->I Confirmed Engagement J Cellular Functional Assays (Proliferation, Migration, etc.) I->J K In Vivo Target Validation (Xenograft Models, etc.) J->K Promising Candidate

Caption: A rational workflow for therapeutic target identification.

Phase 1: Initial Screening for Potential Targets

The goal of this phase is to generate a broad list of potential protein targets.

Protocol 1: In Silico Reverse Screening

  • Objective: To computationally predict potential binding partners by docking the ligand (5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid) against a large library of protein crystal structures.

  • Methodology:

    • Generate a high-quality 3D conformer of the compound using computational chemistry software.

    • Utilize a reverse docking platform (e.g., PharmMapper, idTarget) to screen the compound against a comprehensive database of protein structures (e.g., PDB).

    • Analyze the results based on docking scores, binding energy calculations, and the quality of the predicted binding poses.

    • Prioritize targets where the indazole core forms canonical interactions (e.g., hinge binding in kinases) and the carboxylic acid/fluoro groups form favorable contacts.

  • Causality: This approach leverages the known structural biology of protein-ligand interactions to rapidly and cost-effectively generate hypotheses from thousands of potential targets.

Protocol 2: High-Throughput Biochemical Screening

  • Objective: To empirically test the compound's activity against a large, predefined panel of purified enzymes.

  • Methodology:

    • Select a commercially available screening panel that aligns with the plausible target classes. A broad kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot℠) is a high-priority starting point.

    • Submit the compound for single-point screening at a standard concentration (e.g., 10 µM).

    • The vendor will perform standardized activity assays (e.g., radiometric, fluorescence-based) for each protein in the panel.

    • Analyze the output, typically presented as "% inhibition" relative to a control. Hits are defined as proteins inhibited above a certain threshold (e.g., >50% inhibition).

  • Causality: This provides direct experimental evidence of interaction, bypassing the predictive nature of computational models. It is a powerful tool for discovering both expected and unexpected targets.

Phase 2: Hit Confirmation and Direct Binding Analysis

This phase focuses on confirming the initial hits and quantifying the binding interaction.

Protocol 3: IC50 Determination

  • Objective: To determine the potency of the compound against the confirmed hits from Phase 1.

  • Methodology:

    • For each hit protein, perform a dose-response assay.

    • Prepare a serial dilution of the compound (typically 10-12 points, logarithmic scale).

    • Perform the same enzymatic assay used in the high-throughput screen with each concentration of the compound.

    • Plot the % inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

  • Causality: The IC50 value is a critical metric for ranking the potency of hits and is essential for guiding further optimization efforts.

Table 1: Example IC50 Data Summary

Target Protein IC50 (nM) Hill Slope
Kinase A 55 1.1 0.99
Kinase B 830 0.9 0.98

| Kinase C | >10,000 | N/A | N/A |

Protocol 4: Surface Plasmon Resonance (SPR)

  • Objective: To measure the real-time binding kinetics (association and dissociation rates) and determine the equilibrium dissociation constant (Kd).

  • Methodology:

    • Immobilize the purified target protein onto a sensor chip.

    • Flow a series of concentrations of the compound across the chip surface.

    • Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the protein.

    • Fit the resulting sensorgrams to a kinetic binding model to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (Kd = kd/ka).

  • Causality: SPR provides direct evidence of a physical interaction between the compound and the target, independent of enzymatic activity. It provides deeper mechanistic insight than IC50 values alone.

Phase 3: Cellular Target Engagement and Functional Validation

The final phase aims to confirm that the compound interacts with its target in a cellular context and produces a desired biological effect.

Signaling_Pathway_Example GF Growth Factor RTK Receptor Tyrosine Kinase (Target) GF->RTK Binds pRTK p-RTK (Phosphorylated) RTK->pRTK Dimerization & Autophosphorylation Compound 5-Fluoro-2-methyl-2H- indazole-3-carboxylic acid Compound->RTK Inhibits Downstream Downstream Signaling (e.g., MAPK/ERK) pRTK->Downstream Activates Response Cellular Response (e.g., Proliferation) Downstream->Response Leads to

Caption: Example kinase inhibition signaling pathway.

Protocol 5: Target Engagement Biomarker Assay

  • Objective: To demonstrate that the compound inhibits the activity of its target inside a living cell.

  • Methodology (for a kinase target):

    • Treat cultured cells that express the target kinase with varying concentrations of the compound.

    • Lyse the cells and perform a Western blot analysis.

    • Use two primary antibodies: one that recognizes the total amount of the target kinase and another that specifically recognizes the phosphorylated (active) form of a known downstream substrate.

    • Quantify the band intensities. A potent compound will cause a dose-dependent decrease in the phosphorylated substrate signal without affecting the total protein level.

  • Causality: This experiment directly links the biochemical activity (enzyme inhibition) to a measurable event within the cell, providing strong evidence of on-target activity.

Protocol 6: Cellular Functional Assays

  • Objective: To link target engagement to a relevant cellular phenotype.

  • Methodology:

    • Select an assay that reflects the known biology of the target. For an anti-cancer kinase target, this could be a cell proliferation assay (e.g., CellTiter-Glo®), a migration assay (e.g., wound healing), or an apoptosis assay (e.g., Caspase-Glo®).

    • Treat cells with a dose-response of the compound.

    • Measure the functional endpoint and calculate an EC50 value (the concentration that produces 50% of the maximal effect).

  • Causality: This is the ultimate validation of a therapeutic hypothesis: showing that inhibiting the target with the compound leads to a desired change in cell behavior.

Conclusion

5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid belongs to a class of compounds with a rich history of therapeutic success. While its specific targets are yet to be fully elucidated, the indazole scaffold strongly suggests a high probability of interaction with therapeutically relevant protein families, particularly protein kinases. The systematic, multi-phased approach detailed in this guide—progressing from broad in silico and biochemical screening to rigorous biophysical and cell-based validation—provides a robust framework for any research team to effectively identify and validate its molecular targets. By following this workflow, researchers can efficiently de-orphan this compound and unlock its full potential as a novel therapeutic agent.

References

  • Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. PubMed.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC.
  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate.
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PMC.
  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.

Sources

Exploratory

5-Fluoro-2-methyl-2H-indazole-3-carboxylic Acid: A Privileged Scaffold for Next-Generation Kinase Inhibitor Design

Executive Summary In the landscape of targeted oncology and precision medicine, the rational design of small-molecule kinase inhibitors relies heavily on the selection of optimal core scaffolds. 5-Fluoro-2-methyl-2H-inda...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and precision medicine, the rational design of small-molecule kinase inhibitors relies heavily on the selection of optimal core scaffolds. 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid (CAS: 1780234-79-8) has emerged as a highly privileged building block in Fragment-Based Drug Discovery (FBDD). By combining the established hinge-binding capabilities of the indazole core with the metabolic shielding of a fluorine substitution and the precise spatial vectoring of a 2H-locked tautomer, this compound provides an ideal starting point for synthesizing highly selective, ATP-competitive kinase inhibitors.

This technical guide deconstructs the structural rationale, physicochemical advantages, and synthetic integration of this specific fragment, providing actionable, field-proven insights for medicinal chemistry workflows.

Structural and Mechanistic Rationale

The architecture of 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid is not accidental; every functional group serves a distinct mechanistic purpose in drug-target engagement.

The 2H-Indazole Core: Precision Vectoring

Indazoles exist primarily in two tautomeric forms: 1H- and 2H-indazoles. While 1H-indazoles are more thermodynamically stable, they often suffer from tautomeric ambiguity in solution, which can lead to unpredictable binding modes within the kinase active site. The addition of the 2-methyl group permanently locks the scaffold into the 2H configuration [1].

  • Causality in Design: Locking the tautomer ensures that the 3-carboxylic acid group is projected at a highly specific, reproducible angle. This trajectory is perfectly aligned to access the solvent-exposed channel or the DFG-out pocket of the kinase, allowing for the rational extension of the molecule without steric clashing at the hinge region.

The 5-Fluoro Advantage: Metabolic Shielding and Binding

Fluorine substitution is a cornerstone of modern medicinal chemistry[2]. The 5-fluoro group on this indazole scaffold serves a dual purpose:

  • Metabolic Stability: The C5 position of the indazole ring is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The strong carbon-fluorine bond effectively blocks this metabolic liability, increasing the half-life of the resulting drug.

  • Halogen Bonding: Fluorine's high electronegativity lowers the pKa of adjacent protons and can engage in multipolar interactions or halogen bonding with the hydrophobic pockets of the kinase domain, directly enhancing binding affinity.

The 3-Carboxylic Acid: The Synthetic Handle

The carboxylic acid at the C3 position acts as a versatile synthetic handle. It allows for rapid diversification via amide coupling, enabling medicinal chemists to append various functional "tails" that dictate kinase selectivity (e.g., targeting PLK4, CHK1, or Mps1) [3].

Physicochemical Profiling

For a fragment to be viable in FBDD, it must adhere strictly to the "Rule of 3". As shown in the data below, 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid possesses near-perfect physicochemical properties, allowing for significant downstream molecular weight addition without violating Lipinski's Rule of 5.

PropertyValueImplication for Drug Design
Molecular Weight 194.16 g/mol Ideal fragment size; leaves ~300 Da for target-specific functionalization.
Estimated LogP ~1.8 - 2.2Optimal lipophilicity for passive membrane permeability.
Topological Polar Surface Area (TPSA) 52.0 ŲExcellent for oral bioavailability; potential for blood-brain barrier (BBB) penetration if required.
Hydrogen Bond Donors 1Minimal desolvation penalty upon target binding.
Hydrogen Bond Acceptors 4Multiple vectors for interaction with the kinase hinge region.

Kinase Binding Mechanics

When integrated into a mature inhibitor, the 2H-indazole core acts as the primary "anchor" within the highly conserved ATP-binding pocket of the kinase. The nitrogen atoms of the indazole ring form critical bidentate hydrogen bonds with the backbone amide NH and carbonyl oxygen of the hinge region (typically involving Cys, Glu, or Met residues).

BindingModel KinaseHinge Kinase Hinge Region (e.g., Cys/Glu) IndazoleCore 2H-Indazole Core (Hinge Binder) IndazoleCore->KinaseHinge Hydrogen Bonds (Donor/Acceptor) FluoroGroup 5-Fluoro Substitution (Metabolic Shield) IndazoleCore->FluoroGroup Substituted at C5 CarboxylGroup 3-Carboxamide Vector (Solvent Channel) IndazoleCore->CarboxylGroup Substituted at C3 HydrophobicPocket Hydrophobic Pocket I FluoroGroup->HydrophobicPocket Halogen Bonding & Lipophilic Contact

Pharmacophore binding model of the 5-Fluoro-2-methyl-2H-indazole scaffold within a kinase domain.

Synthetic Workflow and Experimental Protocol

To utilize this building block effectively, amide coupling is the standard operational procedure. However, the steric hindrance introduced by the adjacent 2-methyl group requires specific reagent selection to prevent epimerization and ensure high yields.

Rationale for Reagent Selection: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) over traditional EDC/HOBt. The uronium-based HATU generates a highly reactive HOAt ester intermediate that easily overcomes the steric bulk of the 2-methyl group, driving the reaction to completion rapidly.

Step-by-Step Amide Coupling Protocol (Self-Validating System)

Step 1: Activation of the Carboxylic Acid

  • Charge a dry, argon-purged round-bottom flask with 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Self-Validation Check: Stir at room temperature for 15–20 minutes. The solution will transition to a distinct pale yellow color, visually confirming the formation of the active OAt ester.

Step 2: Amine Coupling 4. Introduce the target primary or secondary amine (1.1 eq) dropwise to the activated mixture. 5. Stir the reaction at room temperature for 2–4 hours. 6. Self-Validation Check: Monitor reaction progression via LC-MS. The complete disappearance of the m/z 193 [M-H]⁻ peak corresponding to the starting acid confirms that the coupling is complete.

Step 3: Quenching and Liquid-Liquid Extraction 7. Quench the reaction by adding saturated aqueous NaHCO₃. 8. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Causality: The basic quench neutralizes residual acid and forces the highly polar HOAt byproduct into the aqueous phase, while the lipophilic coupled product selectively partitions into the organic phase.

Step 4: Washing and Drying 9. Wash the combined organic layers with 5% aqueous LiCl (crucial for pulling residual DMF out of the organic layer), followed by a final brine wash. 10. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 11. Purify the crude residue via silica gel flash chromatography using a Hexanes/EtOAc gradient. 12. Self-Validation Check: Confirm product identity and purity (>95%) using ¹H-NMR and HRMS before proceeding to downstream biological assays.

SyntheticWorkflow Acid 5-Fluoro-2-methyl-2H- indazole-3-carboxylic acid Activation Activation (HATU, DIPEA, DMF) Acid->Activation Coupling Amide Coupling (Target Amine, RT) Activation->Coupling Workup Aqueous Workup (EtOAc/Brine) Coupling->Workup Purification Purification (Flash Chromatography) Workup->Purification

Step-by-step amide coupling workflow utilizing HATU for efficient functionalization.

Application in Target-Specific Kinase Inhibition

Once functionalized, derivatives of this scaffold have shown profound efficacy in targeting kinases involved in the DNA damage response (DDR) and cell cycle regulation. For instance, Checkpoint Kinase 1 (CHK1) and Polo-like Kinase 4 (PLK4) are prime targets [4]. By inhibiting these kinases in cancer cells undergoing replication stress, the indazole-based inhibitors force the cells to bypass critical checkpoints, ultimately driving them into mitotic catastrophe and apoptosis.

SignalingPathway DNA_Damage DNA Damage / Stress Sensor Sensor Kinases (ATM/ATR) DNA_Damage->Sensor TargetKinase Target Kinase (e.g., CHK1/PLK4) Sensor->TargetKinase Phosphorylation CellCycle Cell Cycle Arrest & Repair TargetKinase->CellCycle Activation Apoptosis Mitotic Catastrophe / Apoptosis TargetKinase->Apoptosis When Inhibited Inhibitor Indazole-based Inhibitor Inhibitor->TargetKinase ATP-competitive Inhibition

Inhibition of stress-response kinase pathways driving mitotic catastrophe in cancer cells.

Conclusion

5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid is far more than a simple chemical intermediate; it is a rationally designed pharmacophore engineered to solve specific challenges in kinase inhibitor development. By leveraging its locked 2H-tautomeric state for precise vectoring, its fluorine atom for metabolic shielding, and its carboxylic acid for synthetic versatility, medicinal chemists can rapidly generate robust, highly selective lead compounds for challenging oncology targets.

References

  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: National Center for Biotechnology Information (PMC) URL: [Link][1]

  • Title: Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][2]

  • Title: Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of breast cancer Source: RSC Advances (Royal Society of Chemistry) URL: [Link][3]

Sources

Foundational

The Tautomeric Dichotomy of Indazoles: A Technical Guide to 1H vs. 2H Stability and Application

Executive Summary Indazole is a privileged bicyclic heteroaromatic scaffold extensively utilized in modern drug discovery. The molecule exists primarily in a tautomeric equilibrium between its 1H- and 2H-forms. Understan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indazole is a privileged bicyclic heteroaromatic scaffold extensively utilized in modern drug discovery. The molecule exists primarily in a tautomeric equilibrium between its 1H- and 2H-forms. Understanding the thermodynamic principles governing this equilibrium, along with the precise experimental protocols required to isolate and characterize specific tautomers, is critical for rational drug design and synthetic methodology.

Thermodynamic and Electronic Foundations

The fundamental dichotomy between 1H- and 2H-indazole lies in their distinct electronic configurations. The 1H-tautomer possesses a benzenoid-like structure, which maximizes resonance stabilization and aromaticity across the bicyclic system ()[1]. Conversely, the 2H-tautomer adopts a quinonoid-like structure, resulting in a localized loss of aromaticity and a thermodynamically less favorable state ()[2].

Ab initio calculations at the MP2/6-31G* level of theory, supported by thermochemical and photophysical studies, confirm that the 1H-tautomer is approximately 3.2 to 3.6 kcal/mol more stable than the 2H-isomer ()[3], ()[4]. This energy gap drives the equilibrium heavily toward the 1H-form in most environments. Furthermore, the two tautomers exhibit drastically different physicochemical profiles. The 2H-isomer has a significantly higher dipole moment and greater basicity due to increased nitrogen-proton affinity ()[5].

Quantitative Comparison of Indazole Tautomers
Property1-Methyl-1H-indazole2-Methyl-2H-indazole
Aromaticity High (Benzenoid structure)Reduced (Quinonoid structure)
Relative Free Energy 0 kcal/mol (Reference)+3.2 to +3.6 kcal/mol
Dipole Moment (D) 1.50 - 1.603.40
Basicity (pKb) 0.422.02

(Data synthesized from thermochemical and photophysical evaluations[6],[5])

Implications in Drug Discovery and Pharmacology

Indazoles serve as excellent bioisosteres for indole and phenol. While maintaining the NH hydrogen bond donor capacity of indole, the additional nitrogen atom in indazole acts as a hydrogen bond acceptor, significantly enhancing target affinity ()[7]. This makes the scaffold highly privileged in the design of kinase inhibitors.

In many cases, the 2H-indazole scaffold provides unique vector geometries that allow deep insertion into the ATP-binding pocket of kinases, forming critical hydrophobic interactions and hydrogen bonds (e.g., with hinge region residues like Thr69) ()[8].

SignalingPathway Ligand Growth Factor (EGF) Receptor EGFR (Kinase) Ligand->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Prolif Cell Proliferation & Survival AKT->Prolif Inhibitor Indazole Inhibitor (1H/2H Scaffold) Inhibitor->Receptor Blocks ATP Pocket

Indazole inhibitors blocking the EGFR/PI3K signaling pathway.

Experimental Methodologies: Regioselective Synthesis and Validation

Because the 1H-isomer is thermodynamically favored, the formation of the 2H-isomer is generally a kinetically controlled process ()[1]. Without strict parameter control, the kinetic 2H-product will spontaneously isomerize into the 1H-product to minimize free energy.

SynthesisWorkflow Start Indazole Starting Material Cond Select Reaction Conditions Start->Cond Kinetic Kinetic Control (Low Temp, Short Time) Cond->Kinetic Thermo Thermodynamic Control (High Temp, Base) Cond->Thermo Prod2H 2H-Indazole (Kinetic Product) Kinetic->Prod2H Prod1H 1H-Indazole (Thermodynamic Product) Thermo->Prod1H Prod2H->Prod1H Isomerization (Heat/Time)

Decision workflow for the regioselective synthesis of 1H vs 2H indazoles.

Protocol 1: Regioselective N-Alkylation for 2H-Indazole Isolation

Causality & Rationale: To successfully trap the kinetic 2H-product, the reaction must be performed at low temperatures. Elevated temperatures provide the necessary activation energy to overcome the isomerization barrier, converting the 2H-product into the more stable 1H-isomer ()[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the indazole starting material (1.0 eq) in a polar aprotic solvent (e.g., anhydrous DMF, 6.0 mL/mmol) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C to suppress thermodynamic equilibration.

  • Deprotonation: Add a base such as KOH (1.2 eq) to deprotonate the indazole, forming the indazolide anion. Stir for 15–20 minutes ()[8].

  • Alkylation: Dropwise add the highly reactive electrophile (e.g., alkyl bromide, 1.1 eq).

  • Kinetic Quenching: Monitor the reaction strictly via TLC or LC-MS. Quench the reaction with excess distilled water immediately upon consumption of the starting material (typically 1–3 hours) to prevent isomerization.

  • Workup: Extract repeatedly with ethyl acetate and saturated brine. Dry the combined organic layers over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure at low temperatures (<30 °C).

  • Purification: Purify the crude mixture via silica gel chromatography to isolate the 2H-isomer from any residual 1H-isomer.

Protocol 2: NMR Differentiation of 1H and 2H Tautomers

Causality & Rationale: 1D 1H-NMR is often insufficient to unambiguously assign the N1 vs. N2 substitution due to overlapping aromatic signals. A self-validating structural proof requires 2D 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy), which detects spatial proximity (<5 Å) between the newly introduced alkyl protons and the indazole core protons ()[9].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • 1D Reference: Acquire a standard 1D 1H-NMR spectrum to identify the chemical shifts of the N-alkyl protons and the distinct C3-H proton of the indazole ring.

  • 2D NOESY Acquisition: Set up a 2D 1H-1H NOESY experiment. Optimize the mixing time for small molecules (typically 300–500 ms) to allow sufficient magnetization transfer without spin diffusion.

  • Cross-Peak Analysis:

    • For 1H-indazole (N1-alkylated): Look for a strong NOE cross-peak between the N1-alkyl protons and the C7-H aromatic proton.

    • For 2H-indazole (N2-alkylated): Look for strong NOE cross-peaks between the N2-alkyl protons and the C3-H proton. This spatial correlation definitively validates the 2H-structure ()[8].

References

  • Thieme Connect. Product Class 2: 1H- and 2H-Indazoles. URL: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. URL: [Link]

  • PubMed (NIH). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. URL: [Link]

  • ACS Publications. Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. URL: [Link]

  • MDPI. Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. URL:[Link]

  • ResearchGate. The two tautomers of indazole, with atom numbering. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Isolation, and Characterization of 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid

Introduction & Mechanistic Rationale The 2H-indazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as a bioisostere for indole rings in the development of kinase inhibitors, s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 2H-indazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as a bioisostere for indole rings in the development of kinase inhibitors, synthetic cannabinoids, and 5-HT receptor antagonists[1]. Specifically, 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid (CAS: 1780234-79-8)[2] is a critical advanced intermediate. The fluorine substitution at the C5 position enhances metabolic stability and modulates the pKa of the heterocyclic system, often leading to improved target binding affinities.

The primary synthetic challenge in accessing 2-alkyl-2H-indazoles is the inherent regioselectivity issue during N-alkylation[3]. The indazole core contains two nucleophilic nitrogen atoms (N1 and N2). Because the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer, N1-alkylation is generally favored under thermodynamic control[4].

Causality in Reaction Design: To selectively drive the reaction toward the kinetically accessible N2 position, the choice of base and solvent is paramount. Strong, non-coordinating bases (e.g., NaH) in non-polar aprotic solvents (e.g., THF) promote tight ion-pairing and sodium-chelation with the C3-carboxylate, almost exclusively yielding the N1-alkylated product[3],[4]. Conversely, utilizing a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF) disrupts this chelation. This allows the N2 nitrogen to compete for the electrophile (methyl iodide), resulting in a separable mixture of N1 and N2 regioisomers[1],[3].

Furthermore, direct alkylation of the free carboxylic acid is synthetically inefficient due to competing esterification. Therefore, a self-validating, four-step protocol is required: (1) Protection via Fischer esterification, (2) Base-mediated N-methylation, (3) Chromatographic isolation of the N2-isomer, and (4) Saponification to yield the final free acid.

Synthetic Strategy & Workflow

The following Graphviz diagram illustrates the logical progression of the synthesis, highlighting the critical intermediate stages where regioisomers are generated and subsequently resolved.

Synthesis SM 5-Fluoro-1H-indazole-3-carboxylic acid (Starting Material) Step1 Step 1: Fischer Esterification Reagents: MeOH, H2SO4 Conditions: Reflux, 24h SM->Step1 Int1 Methyl 5-fluoro-1H-indazole-3-carboxylate (Intermediate 1) Step1->Int1 Step2 Step 2: N-Methylation Reagents: MeI, K2CO3, Acetone Conditions: Reflux, 4h Int1->Step2 Mix Mixture of Regioisomers (N1-Methyl & N2-Methyl Esters) Step2->Mix Step3 Step 3: Chromatographic Isolation Stationary Phase: Silica Gel Eluent: Hexane/EtOAc Mix->Step3 Resolves Isomers Int2 Methyl 5-fluoro-2-methyl-2H-indazole-3-carboxylate (Isolated N2 Isomer) Step3->Int2 Step4 Step 4: Saponification & Acidification Reagents: NaOH (aq), MeOH, then HCl Conditions: Reflux to RT Int2->Step4 Prod 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid (Final Product) Step4->Prod

Synthetic workflow for 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid.

Data Presentation: Regioselectivity & Validation

To ensure a self-validating system, quantitative data regarding expected regioselectivity and In-Process Controls (IPCs) are summarized below.

Table 1: Impact of Base/Solvent System on N1/N2 Regioselectivity

Data extrapolated from established indazole alkylation studies[3],[4].

Base SystemSolventMechanism / Control TypeExpected N1:N2 RatioSuitability for Target
NaH (1.1 eq)THFThermodynamic / Chelation> 95 : 5Poor (Favors N1)
NaHMDS (1.1 eq)THFThermodynamic> 99 : 1Poor (Favors N1)
K₂CO₃ (2.0 eq) Acetone Kinetic / Disrupted Ion-Pairing ~ 55 : 45 Optimal (Yields N2)
Cs₂CO₃ (1.5 eq)DMFKinetic / Steric~ 60 : 40Acceptable Alternative
Table 2: In-Process Control (IPC) and Analytical Milestones
StepIPC MethodExpected Observation for Successful Progression
1. EsterificationLC-MS / TLCComplete consumption of SM; appearance of a less polar spot (ester). Mass shift: +14 Da.
2. AlkylationTLC (Hexane:EtOAc 3:1)Two distinct new spots. N1-isomer typically elutes faster (higher Rf) than the N2-isomer.
3. Isolation¹H NMR (CDCl₃)N-CH₃ peak shift differential: N1-CH₃ (~4.1 ppm) vs N2-CH₃ (~4.3 ppm).
4. SaponificationLC-MSDisappearance of ester mass; appearance of [M-H]⁻ ion for the free carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 5-fluoro-1H-indazole-3-carboxylate

Objective: Protect the C3-carboxylic acid to prevent competitive O-alkylation and preserve stoichiometry during the subsequent N-methylation step.

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-fluoro-1H-indazole-3-carboxylic acid (10.0 g, 55.5 mmol) and anhydrous methanol (150 mL).

  • Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄, 5.0 mL) dropwise to the stirring suspension. Caution: Exothermic addition.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) for 24 hours.

  • IPC: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the baseline starting material is consumed.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of methanol. Partition the residue between ethyl acetate (200 mL) and ice-cold water (100 mL).

  • Neutralization: Carefully wash the organic layer with saturated aqueous NaHCO₃ (2 × 100 mL) until CO₂ evolution ceases, followed by brine (100 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate to yield the methyl ester as an off-white solid. Proceed to Step 2 without further purification.

Step 2: N-Methylation (Generation of Regioisomers)

Objective: Alkylate the indazole core. Utilizing K₂CO₃ in acetone disrupts the N1-directing chelation effect, allowing access to the N2-methylated isomer[1],[3].

  • Reaction Setup: Suspend methyl 5-fluoro-1H-indazole-3-carboxylate (8.0 g, 41.2 mmol) and finely powdered anhydrous K₂CO₃ (11.4 g, 82.4 mmol, 2.0 equiv) in anhydrous acetone (120 mL).

  • Alkylation: Add methyl iodide (MeI) (3.8 mL, 61.8 mmol, 1.5 equiv) dropwise at room temperature. Note: MeI is highly volatile and toxic; perform strictly in a fume hood.

  • Reflux: Heat the suspension to reflux for 4 hours.

  • IPC: Monitor via LC-MS. The chromatogram should show two distinct peaks with identical masses corresponding to the N1 and N2 methylated isomers.

  • Workup: Cool the mixture, filter off the inorganic salts, and wash the filter cake with acetone (30 mL). Concentrate the filtrate under reduced pressure to yield a crude viscous oil containing both isomers.

Step 3: Chromatographic Isolation of the N2-Isomer

Objective: Separate methyl 5-fluoro-2-methyl-2H-indazole-3-carboxylate (CAS: 2115805-63-3)[5] from its N1-counterpart.

  • Column Preparation: Pack a silica gel column (200-300 mesh) using Hexane as the non-polar stationary phase solvent.

  • Loading: Dissolve the crude mixture from Step 2 in a minimum amount of dichloromethane (DCM) and dry-load onto a small amount of silica gel.

  • Elution: Elute using a gradient of Hexane:Ethyl Acetate (starting at 9:1, ramping to 7:3).

  • Fraction Collection:

    • The N1-isomer (methyl 5-fluoro-1-methyl-1H-indazole-3-carboxylate) possesses a lower dipole moment and elutes first.

    • The N2-isomer (methyl 5-fluoro-2-methyl-2H-indazole-3-carboxylate) elutes second.

  • Validation: Confirm the identity of the slower-eluting fractions via ¹H NMR. The N-CH₃ singlet for the 2H-indazole typically resonates further downfield (~4.3 ppm) compared to the 1H-indazole (~4.1 ppm) due to the distinct electronic environment of the quinonoid-like 2H structure. Pool and concentrate the correct fractions.

Step 4: Saponification to the Free Acid

Objective: Hydrolyze the ester to yield the final target, 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid[1].

  • Reaction Setup: Dissolve the isolated methyl 5-fluoro-2-methyl-2H-indazole-3-carboxylate (3.0 g, 14.4 mmol) in methanol (30 mL).

  • Hydrolysis: Add a solution of sodium hydroxide (NaOH) (1.15 g, 28.8 mmol, 2.0 equiv) dissolved in water (15 mL).

  • Heating: Stir the mixture at reflux for 2 hours.

  • IPC: Check by TLC (Hexane:EtOAc 1:1). The ester spot should completely disappear, replaced by a baseline spot (the sodium salt of the acid).

  • Precipitation: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous layer with water (20 mL) and cool in an ice bath.

  • Acidification: Slowly add 2N HCl dropwise under vigorous stirring until the pH reaches 2-3. A white precipitate will form immediately.

  • Isolation: Filter the solid under vacuum, wash thoroughly with ice-cold water (2 × 20 mL), and dry in a vacuum oven at 50 °C overnight to afford pure 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid .

References

  • Guglielmotti, A., et al. 2-alkyl-indazole compounds for the treatment of certain cns-related disorders. US Patent 8,507,528 B2. Google Patents. URL:[1]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. URL:[Link][4]

Sources

Application

Application Notes and Protocols for the Preparation of 5-Fluoro-2-methyl-2H-indazole-3-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide to the synthesis and potential applications of 5-fluoro-2-methyl-2H-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the synthesis and potential applications of 5-fluoro-2-methyl-2H-indazole-3-carboxamide derivatives. These compounds are of significant interest in medicinal chemistry, particularly as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair pathways.[1][2] The protocols and insights provided herein are designed to be self-validating and are grounded in established chemical principles and peer-reviewed literature.

Introduction: The Significance of the 5-Fluoro-2-methyl-2H-indazole-3-carboxamide Scaffold

The indazole core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[3][4] The 2H-indazole regioisomer, in particular, has been a focal point in the development of targeted therapies. The introduction of a fluorine atom at the 5-position can significantly enhance metabolic stability and binding affinity through favorable electronic interactions. The methyl group at the 2-position and the carboxamide at the 3-position are crucial for establishing specific interactions with biological targets.

Derivatives of this scaffold have shown remarkable efficacy as PARP inhibitors, a class of drugs that has revolutionized the treatment of certain cancers, especially those with BRCA1/2 mutations.[1][2] By inhibiting PARP, these compounds exploit the concept of synthetic lethality, leading to the selective killing of cancer cells with deficient DNA repair mechanisms. This guide will detail the synthetic route to these promising therapeutic agents.

Synthetic Methodology: A Step-by-Step Approach

The synthesis of 5-fluoro-2-methyl-2H-indazole-3-carboxamide derivatives is a multi-step process that begins with the formation of the key intermediate, 5-fluoro-2-methyl-2H-indazole-3-carboxylic acid. While this intermediate is commercially available from suppliers like ChemScene[5] and BLDpharm[6], understanding its synthesis provides a more complete picture for researchers who may wish to produce it in-house or create analogs.

Synthesis of the Key Intermediate: 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid

The general strategy for the synthesis of 2H-indazole-3-carboxylic acids involves the N-alkylation of a suitable indazole precursor followed by functional group manipulations at the 3-position. A common route starts with the commercially available methyl 1H-indazole-3-carboxylate.

Scheme 1: Synthesis of 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid

cluster_0 Step 1: N-Methylation cluster_1 Step 2: Hydrolysis A Methyl 5-fluoro-1H-indazole-3-carboxylate B Methyl 5-fluoro-1-methyl-1H-indazole-3-carboxylate (1H-regioisomer) A->B Methyl iodide, K2CO3, DMF C Methyl 5-fluoro-2-methyl-2H-indazole-3-carboxylate (2H-regioisomer) A->C Methyl iodide, K2CO3, DMF D Methyl 5-fluoro-2-methyl-2H-indazole-3-carboxylate E 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid D->E LiOH, THF/H2O

Caption: Synthetic pathway to the key carboxylic acid intermediate.

Protocol 1: Synthesis of 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid

Materials:

  • Methyl 5-fluoro-1H-indazole-3-carboxylate

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Step 1: N-Methylation of Methyl 5-fluoro-1H-indazole-3-carboxylate

  • To a solution of methyl 5-fluoro-1H-indazole-3-carboxylate (1.0 equiv.) in anhydrous DMF, add potassium carbonate (2.0 equiv.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.5 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The N-alkylation of indazoles can yield a mixture of N1 and N2 regioisomers.[7] The desired 2H-regioisomer (methyl 5-fluoro-2-methyl-2H-indazole-3-carboxylate) must be separated from the 1H-regioisomer by silica gel column chromatography. The separation of these isomers is a critical step to ensure the correct final product scaffold.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified methyl 5-fluoro-2-methyl-2H-indazole-3-carboxylate (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0-3.0 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-fluoro-2-methyl-2H-indazole-3-carboxylic acid as a solid. This product can be used in the next step without further purification if of sufficient purity.

Amide Coupling to Synthesize 5-Fluoro-2-methyl-2H-indazole-3-carboxamide Derivatives

The final step in the synthesis is the formation of the amide bond between the carboxylic acid intermediate and a primary or secondary amine. This is a standard transformation in organic synthesis, and several coupling reagents can be employed. A common and effective method utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Scheme 2: General Amide Coupling Reaction

A 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid C 5-Fluoro-2-methyl-2H-indazole-3-carboxamide Derivative A->C HATU, DIPEA, DMF B Amine (R1R2NH)

Sources

Method

Analytical Application Note: Characterization and Purity Determination of 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid

Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid (CAS: 1780234-79-8) Introduction & Chemical Profile 5-Fluoro-2-methyl-2H-ind...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid (CAS: 1780234-79-8)

Introduction & Chemical Profile

5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid is a highly specialized heterocyclic building block frequently utilized in the design of targeted kinase inhibitors and novel pharmacophores. The indazole core is a privileged scaffold in medicinal chemistry, while the specific 2H-tautomeric methylation and 5-fluoro substitution impart unique physicochemical properties, including modulated lipophilicity, enhanced metabolic stability, and specific hydrogen-bonding capabilities.

To ensure the integrity of downstream active pharmaceutical ingredients (APIs), rigorous analytical characterization of this intermediate is mandatory. This application note details a self-validating, multi-modal analytical strategy to confirm the identity, structural regiochemistry, and chromatographic purity of the compound, adhering to the principles outlined in ICH Q2(R1) [1] and USP <1225> [2].

Physicochemical Summary
ParameterValue / Description
Chemical Formula C₉H₇FN₂O₂
Molecular Weight 194.16 g/mol
CAS Registry Number 1780234-79-8
Key Functional Groups Carboxylic acid, 2H-indazole core, Aryl fluoride
Predicted pKa (Acid) ~3.5 – 4.0

Analytical Strategy & Causality (E-E-A-T)

Developing a robust analytical protocol requires a deep understanding of the analyte's structural behavior. We do not simply apply generic methods; rather, we engineer the analytical conditions based on chemical causality:

  • Chromatographic Purity (HPLC-UV): The carboxylic acid moiety will partially ionize at neutral pH, leading to severe peak tailing and irreproducible retention times on standard reversed-phase columns. Causality: By heavily buffering the mobile phase with 0.1% Trifluoroacetic acid (TFA) (pH ~2.0), we suppress the ionization of the carboxylic acid, ensuring it remains fully protonated. The highly conjugated indazole system provides excellent UV chromophore activity, allowing for highly sensitive detection at 254 nm.

  • Mass Confirmation (LC-MS ESI-): While positive electrospray ionization (ESI+) is common for nitrogen-containing heterocycles, the electron-withdrawing nature of the 5-fluoro group and the presence of the carboxylic acid make negative ion mode (ESI-) significantly more sensitive. Causality: The molecule readily loses a proton to form a stable [M-H]⁻ anion at m/z 193.1.

  • Regiochemical Elucidation (NMR): Alkylation of indazoles typically yields a mixture of 1H- and 2H- isomers. Causality: High-resolution ¹H-NMR is critical here; the N-CH₃ protons of a 2H-indazole resonate further downfield (typically ~4.1–4.3 ppm in DMSO-d₆) compared to the 1H-isomer due to the distinct magnetic anisotropy of the 2H-indazole ring system.

AnalyticalWorkflow Start 5-Fluoro-2-methyl-2H-indazole- 3-carboxylic acid (Sample Prep) HPLC HPLC-UV (Purity & Assay) Start->HPLC Aliquot 1 LCMS LC-MS (ESI-) (Mass Confirmation) Start->LCMS Aliquot 2 NMR Multinuclear NMR (Structural Elucidation) Start->NMR Aliquot 3 Release Certificate of Analysis (CoA) Generation HPLC->Release >98% Purity LCMS->Release m/z 193.1[M-H]- NMR->Release 1H, 13C, 19F Match

Caption: Comprehensive analytical workflow for the characterization and release of the indazole building block.

Experimental Protocols

Protocol A: HPLC-UV Purity Analysis

This method is designed to separate the target compound from potential synthetic impurities, such as the 1H-indazole isomer or unreacted fluorinated precursors.

Reagents & Equipment:

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh ~10 mg of 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid into a 10 mL volumetric flask. Dissolve completely in 5 mL of Diluent with gentle sonication, then dilute to volume (Concentration: 1.0 mg/mL).

  • Instrument Setup: Set the column oven temperature to 30°C and the UV detector to 254 nm (reference 360 nm).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: 5% to 95% B (Linear gradient)

    • 12.0 - 15.0 min: 95% B (Wash)

    • 15.0 - 15.1 min: 95% to 5% B

    • 15.1 - 20.0 min: 5% B (Equilibration)

  • Execution: Inject 5 µL of the sample. Record the chromatogram and integrate all peaks with an area >0.05% of the main peak.

Protocol B: LC-MS Mass Confirmation

Step-by-Step Procedure:

  • Sample Preparation: Dilute the HPLC sample 1:100 with Mobile Phase A to prevent detector saturation.

  • Source Parameters (ESI):

    • Polarity: Negative Mode (-)

    • Capillary Voltage: 2.5 kV

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 600 L/hr

  • Acquisition: Scan m/z from 100 to 500. Extract the chromatogram for m/z 193.1 ± 0.5 Da.

Protocol C: Multinuclear NMR Spectroscopy

Step-by-Step Procedure:

  • Sample Preparation: Dissolve ~15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is selected over CDCl₃ due to the high polarity and hydrogen-bonding nature of the carboxylic acid, which limits solubility in non-polar solvents.

  • Acquisition:

    • ¹H-NMR (400 MHz): 16 scans, relaxation delay (D1) 2.0 s.

    • ¹³C-NMR (100 MHz): 512 scans, complete proton decoupling.

    • ¹⁹F-NMR (376 MHz): 64 scans, uncoupled.

MethodLogic Core Analyte Properties Prop1 Carboxylic Acid (pKa ~ 3.5) Core->Prop1 Prop2 Aromatic System (High UV Absorbance) Core->Prop2 Action1 Use Acidic Mobile Phase (0.1% TFA) Prop1->Action1 Action2 Use UV Detection (254 nm / 230 nm) Prop2->Action2 Result1 Suppresses Ionization Prevents Peak Tailing Action1->Result1 Result2 High Sensitivity Accurate Quantitation Action2->Result2

Caption: Logical derivation of HPLC method parameters based on the physicochemical properties of the analyte.

Data Interpretation & Acceptance Criteria

To establish a self-validating system, the empirical data must be cross-referenced against stringent acceptance criteria. The tables below outline the expected results for a highly pure batch of 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid [3].

Table 1: Chromatographic & Mass Spectrometry Acceptance Criteria
Analytical MethodParameterExpected Result / Acceptance Criteria
HPLC-UV Retention Time (RT)~6.5 - 7.5 minutes (system dependent)
HPLC-UV Peak Tailing Factor≤ 1.5 (indicates successful acid suppression)
HPLC-UV Chromatographic Purity≥ 97.0% (Area Normalization)
LC-MS (ESI-) Base Peak Massm/z 193.1 [M-H]⁻
Table 2: NMR Structural Elucidation Signatures (DMSO-d₆)
NucleusChemical Shift (ppm)Multiplicity & IntegrationStructural Assignment
¹H-NMR ~13.5 ppm1H, broad singletCarboxylic acid (-COOH)
¹H-NMR 7.70 - 7.85 ppm2H, multipletAromatic protons (C4-H, C7-H)
¹H-NMR 7.20 - 7.35 ppm1H, multipletAromatic proton (C6-H)
¹H-NMR 4.25 ppm3H, singletN-Methyl group (Confirms 2H-isomer )
¹⁹F-NMR ~ -115.0 ppm1F, multipletFluorine at C-5 position

Critical Insight: The absence of a secondary methyl singlet around 3.9-4.0 ppm in the ¹H-NMR spectrum is the definitive proof that the sample is free from the 1H-indazole regioisomer impurity, validating the selectivity of the upstream synthetic methylation step.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • USP <1225> Validation of Compendial Procedures. BA Sciences / United States Pharmacopeia. Available at:[Link]

Application

Introduction: The Analytical Challenge of Indazole Regioisomerism

Application Note: Advanced Chromatographic and Mass Spectrometric Resolution of Indazole Isomers Indazole-containing compounds represent a rapidly expanding class of therapeutics and novel psychoactive substances (NPS),...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Chromatographic and Mass Spectrometric Resolution of Indazole Isomers

Indazole-containing compounds represent a rapidly expanding class of therapeutics and novel psychoactive substances (NPS), particularly synthetic cannabinoid receptor agonists (SCRAs)[1]. The indazole core is subject to annular tautomerism, existing in a dynamic equilibrium between 1H- and 2H-indazole forms. Upon functionalization—such as alkylation at the nitrogen during drug synthesis—this tautomeric equilibrium is locked, resulting in distinct 1-alkyl-1H-indazole and 2-alkyl-2H-indazole regioisomers[2][3].

Differentiating these positional isomers is a critical analytical mandate. In drug development, the spatial orientation of the N-alkyl group drastically alters binding affinity to human CB1 and CB2 G-Protein Coupled Receptors, dictating both pharmacological efficacy and toxicity[4]. In forensic toxicology, the emergence of 2H-indazole analogs of regulated 1H-indazole SCRAs (such as AB-CHMINACA) necessitates unambiguous structural elucidation to support legal frameworks[2]. Because these isomers share identical molecular weights and highly similar electron ionization (EI) profiles, traditional GC-MS screening is often insufficient due to thermal degradation and lack of diagnostic fragmentation[5]. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) serves as the definitive gold standard for their resolution[6].

Chromatographic Strategy: Causality in HPLC Method Design

The separation of 1H- and 2H-indazole isomers relies on exploiting minute differences in their dipole moments, polarizabilities, and three-dimensional spatial conformations.

Stationary Phase Selection: While standard C18 columns can achieve baseline separation for some indazole pairs based purely on hydrophobic partitioning, they often fail when the N-alkyl substituents are highly lipophilic and dominate the retention mechanism. Phenyl-Hexyl stationary phases are highly recommended for isomer resolution. The phenyl ring of the stationary phase engages in


 interactions with the electron-rich indazole core[7]. Because the 1H- and 2H-isomers possess different electron density distributions across the fused bicyclic system, the strength of this 

interaction varies, driving chromatographic resolution.

Mobile Phase Chemistry: Acidic modifiers are non-negotiable in this workflow. Utilizing 0.1% formic acid in both the aqueous and organic mobile phases serves a dual purpose. Chromatographically, it ensures that any residual basic sites on the indazole remain fully protonated, preventing peak tailing caused by secondary interactions with free silanols on the silica support. Mass spectrometrically, it provides an abundant proton source to maximize ionization efficiency in positive Electrospray Ionization (ESI+) mode[4][6].

Table 1: Comparison of HPLC Stationary Phases for Indazole Isomer Separation

Stationary PhasePrimary Retention MechanismSelectivity for 1H/2H IsomersRecommended Analytical Use Case
C18 (Alkyl) Hydrophobic partitioningLow to ModerateGeneral screening; highly lipophilic side chains.
Phenyl-Hexyl

interaction & hydrophobic
HighResolving closely eluting structural regioisomers.
Chiral (Amylose) Steric fit & hydrogen bondingVery High (Enantiomers)Resolving chiral centers on the alkyl chain[4].

Mass Spectrometric Differentiation: Collision-Induced Dissociation (CID) Dynamics

Because 1H and 2H isomers yield the identical protonated precursor ion


, MS/MS fragmentation is required for definitive structural identification. Differentiation is achieved by analyzing the relative intensities of product ions generated during Collision-Induced Dissociation (CID)[2].

Mechanistic Insight: In 3-carboxamide indazoles (e.g., AB-CHMINACA), the primary low-energy fragmentation pathway involves the cleavage of the amide bond, yielding an abundant acylium ion. However, the secondary fragmentation—specifically the loss of the N-alkyl group—differs significantly between isomers. The 2H-indazole isomers generally exhibit a more labile N-N bond environment compared to the 1H-isomers, leading to distinct ratios of the des-alkylated indazole core fragments[8][9]. By carefully optimizing collision energies (CE), analysts can exploit these kinetic differences, creating a unique, reproducible spectral fingerprint for each regioisomer.

Table 2: Diagnostic LC-MS/MS Parameters for Indazole Differentiation

Isomer TypePrecursor IonPrimary Fragment (Low CE)Secondary Fragment (High CE)Diagnostic Ratio Indicator
1H-Indazole

Amide cleavage (Acylium ion)Loss of 1-alkyl groupHigher relative intensity of intact core.
2H-Indazole

Amide cleavage (Acylium ion)Loss of 2-alkyl groupHigher relative intensity of des-alkylated core.

Experimental Protocols

Protocol A: High-Resolution UHPLC Separation of Indazole Regioisomers

Objective: Achieve baseline chromatographic separation of 1H- and 2H-indazole positional isomers prior to mass spectrometric introduction. Causality: Isomers with identical masses require complete chromatographic resolution to prevent signal convolution in the MS source. A shallow gradient maximizes the interaction time between the analytes and the


-electrons of the stationary phase.

Step-by-Step Methodology:

  • Column Setup: Install a Phenyl-Hexyl UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Set the column oven to 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade water with 0.1% formic acid.

    • Mobile Phase B: LC-MS grade acetonitrile with 0.1% formic acid.

  • Gradient Elution: Set the flow rate to 0.4 mL/min. Initiate the run at 20% B, holding for 0.5 minutes. Ramp to 95% B over 10.5 minutes. Hold at 95% B until 13.0 minutes, then return to initial conditions[6].

  • System Equilibration: Allow 3 column volumes of equilibration between injections to ensure reproducible retention times.

Self-Validating System Check: Inject a known calibration mixture of 1H- and 2H-indazole reference standards. The system is validated for unknown sample analysis only if the chromatographic resolution (


) between the two isomer peaks is 

.
Protocol B: LC-MS/MS Structural Elucidation

Objective: Differentiate co-eluting or closely eluting isomers using targeted CID fragmentation. Causality: Ramping the collision energy ensures the capture of both low-energy amide cleavages and high-energy core fragmentations, revealing the structural lability differences between the 1-alkyl and 2-alkyl positions.

Step-by-Step Methodology:

  • Source Optimization: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 500°C to efficiently vaporize the highly aqueous initial mobile phase[4].

  • Precursor Selection: Isolate the target

    
     ion in Q1 with unit resolution to prevent isobaric interference.
    
  • CID Fragmentation: Introduce Argon collision gas in Q2. Apply a collision energy (CE) ramp from 15 eV to 35 eV.

  • Product Ion Monitoring: Monitor the primary acylium fragment (quantifier ion) and the secondary des-alkylated core fragment (qualifier ion) in Q3.

Self-Validating System Check: Analyze the target peak's MS/MS spectrum. The method is internally validated if the qualifier-to-quantifier product ion ratio of the sample matches the authenticated reference standard within a strict


 tolerance window.

Workflow Visualization

G N1 1. Sample Preparation Extract & Dilute in Mobile Phase N2 2. UHPLC Separation Apply Phenyl-Hexyl Stationary Phase N1->N2 N3 3. ESI+ Ionization Protonate to [M+H]+ N2->N3 N4 4. Precursor Isolation Select Target m/z in Q1 N3->N4 N5 5. CID Fragmentation Optimize Collision Energy (Q2) N4->N5 N6 6. Data Analysis Compare Product Ion Ratios (Q3) N5->N6

Figure 1: End-to-end LC-MS/MS workflow for the resolution of indazole isomers.

References

  • Title: A synthetic cannabinoid FDU-NNEI, two 2H-indazole isomers of synthetic cannabinoids AB-CHMINACA and NNEI indazole analog (MN-18)
  • Source: nih.
  • Title: Emerging Novel Psychoactive Substances (2020–2025)
  • Source: unodc.
  • Source: acs.
  • Source: nih.
  • Source: sielc.
  • Source: acs.
  • Title: AB-CHMINACA - euda.europa.

Sources

Method

Application Note: Utilizing 5-Fluoro-2-methyl-2H-indazole-3-carboxylic Acid in Fragment-Based Drug Design (FBDD)

Executive Summary Fragment-Based Drug Design (FBDD) has revolutionized the discovery of novel therapeutics by screening low-molecular-weight chemical entities (fragments) to identify high-quality starting points for lead...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Design (FBDD) has revolutionized the discovery of novel therapeutics by screening low-molecular-weight chemical entities (fragments) to identify high-quality starting points for lead optimization. This application note details the strategic deployment of 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid (CAS: 1780234-79-8) within an FBDD pipeline. By combining a rigid, privileged bicyclic scaffold with a fluorine reporter atom, this fragment is uniquely engineered for high-throughput ligand-observed


 Nuclear Magnetic Resonance (NMR) screening and subsequent structure-guided elaboration.

Physicochemical Rationale & "Rule of 3" Compliance

The success of FBDD relies on the strict physicochemical constraints of the screening library. To ensure high ligand efficiency and synthetic tractability, fragments must adhere to the "Rule of 3" (Ro3)[1].

5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid perfectly aligns with these parameters:

  • Rigid Bicyclic Core : The indazole ring provides a flat, aromatic surface ideal for

    
     stacking with aromatic residues (e.g., Phe, Tyr, Trp) in target binding pockets.
    
  • Tautomeric Stability : The N2-methyl substitution locks the indazole into the

    
    -tautomer. Causality:  Preventing tautomeric equilibrium in solution ensures a single, sharp 
    
    
    
    NMR signal, simplifying spectral deconvolution and providing a highly predictable geometric vector for the carboxylic acid during hit-to-lead growing.
  • Pharmacophore Density : The C3-carboxylic acid acts as a potent hydrogen-bond donor/acceptor and a classic moiety for salt-bridge formation with basic residues (Arg, Lys) or metal coordination in metalloenzymes.

Table 1: Physicochemical Profile vs. Rule of 3 Criteria
Property5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid"Rule of 3" Limit[2]Compliance
Molecular Weight (Da) 194.16

✅ Pass
cLogP ~1.8

✅ Pass
H-Bond Donors 1 (-COOH)

✅ Pass
H-Bond Acceptors 4 (N, N, O, F)

(Flexible to 4)
✅ Pass
Rotatable Bonds 1

✅ Pass

Workflow & Methodology: A Self-Validating System

The integration of this fragment into a screening campaign follows a rigorous, three-phase pipeline designed to eliminate false positives and provide actionable structural data.

FBDD_Workflow A Library Design 5-Fluoro-indazole Fragment B Primary Screening 19F Ligand-Observed NMR A->B Rule of 3 Compliant C Orthogonal Validation SPR / ITC Assays B->C Hit Identification D Structural Elucidation X-ray Crystallography C->D Kinetic Validation E Hit-to-Lead Optimization Fragment Growing/Merging D->E Binding Vector Map

Fig 1. Sequential FBDD workflow from fragment library design to hit-to-lead optimization.

Phase 1: Primary Screening via Ligand-Observed NMR

Causality of Choice:


 NMR is the gold standard for screening fluorinated fragments. Fluorine has a 100% natural isotopic abundance, a high gyromagnetic ratio, and crucially, is absent in biological systems. This results in spectra with zero background interference from the target protein or buffer[3].

When the free fragment (highly mobile) binds to a massive target protein, it adopts the macromolecule's slow tumbling rate. This drastically increases the transverse relaxation rate (


), leading to a measurable broadening and intensity reduction of the 

NMR signal[4].

NMR_Mechanism Free Free Fragment (High Mobility) Complex Protein-Fragment Complex (Restricted Mobility) Free->Complex Binding Event T2_Free Long T2 Relaxation Sharp 19F Signal Free->T2_Free Target Target Protein Target->Complex T2_Bound Short T2 Relaxation Broadened 19F Signal Complex->T2_Bound

Fig 2. Mechanism of ligand-observed 19F NMR detection based on transverse relaxation (T2).

Experimental Protocols

Protocol A: Self-Validating NMR CPMG Screening

This protocol utilizes the Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to filter out broad background signals and isolate the binding event. To ensure the protocol is self-validating , a non-interacting fluorinated internal standard is included.

Materials:

  • Target Protein (Concentration:

    
    )
    
  • 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid (Fragment Concentration:

    
    )
    
  • Internal Standard: Trifluoroethanol (TFE) or Sodium fluoroacetate (

    
    )
    
  • NMR Buffer:

    
     HEPES, 
    
    
    
    NaCl,
    
    
    , pH 7.4.

Step-by-Step Methodology:

  • Cocktail Preparation: Prepare a mixture of the indazole fragment and the internal standard in the NMR buffer.

  • Reference Spectrum Acquisition: Acquire a 1D

    
     CPMG NMR spectrum of the ligand cocktail without the protein. Record the exact chemical shift and peak intensity (Line width at half maximum, 
    
    
    
    ).
  • Protein Incubation: Add the target protein to the NMR tube to a final concentration of

    
    . Incubate at 
    
    
    
    for 10 minutes to reach thermodynamic equilibrium.
  • Binding Spectrum Acquisition: Acquire the

    
     CPMG NMR spectrum of the protein-ligand mixture using identical acquisition parameters.
    
  • Self-Validation Check (Critical): Analyze the peak of the internal standard (TFE).

    • Logic: If the TFE peak broadens or shifts, the protein has non-specifically aggregated or precipitated, invalidating the assay. If the TFE peak remains sharp, the assay system is intact.

  • Hit Determination: A positive binding event is confirmed if the 5-Fluoro-indazole peak exhibits a

    
     reduction in signal intensity or significant line broadening compared to the reference spectrum[5].
    
Table 2: Quantitative Criteria for NMR Hit Triage
ParameterFree Fragment (Expected)Bound Fragment (Hit Criteria)Assay Integrity Marker (TFE)
Signal Intensity 100% (Baseline)

of Baseline

of Baseline
Line Width (

)


(Broadened)

Chemical Shift (

)
Reference

Shift of

No shift
Protocol B: Orthogonal Structural Validation via X-Ray Crystallography Soaking

Once binding is confirmed via NMR, structural elucidation is required to map the binding vector for the carboxylic acid and the 5-fluoro group.

Step-by-Step Methodology:

  • Crystal Preparation: Grow apo-crystals of the target protein using hanging-drop vapor diffusion.

  • Soaking Solution: Prepare a soaking solution containing the mother liquor supplemented with

    
     of 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid (solubilized in up to 
    
    
    
    DMSO).
  • Crystal Soaking: Transfer the apo-crystals into the soaking drop.

    • Causality: The high concentration of the fragment drives the equilibrium toward the bound state, overcoming the fragment's inherently low binding affinity (

      
       typically in the 
      
      
      
      to
      
      
      range).
  • Cryoprotection & Harvesting: After

    
     hours of soaking, briefly transfer the crystal to a cryoprotectant solution (e.g., mother liquor + 
    
    
    
    glycerol) and flash-freeze in liquid nitrogen.
  • Data Collection: Collect diffraction data at a synchrotron source. The electron-dense fluorine atom serves as an excellent anomalous scatterer or distinct electron density marker, aiding in the unambiguous placement of the indazole ring in the binding pocket.

References

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery. Drug Discovery Today, 8(19), 876-877. Available at:[Link]

  • Norton, R. S., Leung, E. W. W., Chandrashekaran, I. R., & MacRaild, C. A. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 860. Available at:[Link]

  • Dalvit, C., & Vulpetti, A. (2014). Recent developments in 19F NMR spectroscopy for fragment screening and drug design. Journal of the American Chemical Society. Available at:[Link]

  • Patel, D., et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. MDPI. Available at:[Link]

  • Kang, C. (2019). Solution NMR Spectroscopy in Target-Based Drug Discovery. National Institutes of Health (NIH). Available at:[Link]

Sources

Application

Application Note: Regioselective N-Alkylation of Indazole-3-Carboxylic Acid Esters

Executive Summary Indazoles are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in numerous therapeutics, including kinase inhibitors (e.g., Pazopanib), complement factor D inhibitors (e.g., D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indazoles are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in numerous therapeutics, including kinase inhibitors (e.g., Pazopanib), complement factor D inhibitors (e.g., Danicopan), and synthetic cannabinoids[1][2]. Specifically, 1H-indazole-3-carboxylate derivatives are highly versatile intermediates for drug development[3]. However, the N-alkylation of the indazole ring presents a persistent synthetic challenge: the presence of two nucleophilic nitrogen atoms (N1 and N2) typically results in a thermodynamically and kinetically competitive mixture of regioisomers[3][4].

This application note provides field-proven, self-validating protocols for achieving >95% regioselectivity for either the N1 or N2 position. By moving beyond empirical screening, we ground these methodologies in mechanistic causality, transition-state analysis, and density functional theory (DFT).

Mechanistic Causality: Controlling N1 vs. N2 Selectivity

The ratio of N1 to N2 alkylation is not random; it is governed by a delicate balance of steric occlusion, solvent coordination, and non-covalent interactions (NCIs)[3][5]. Understanding these forces is critical for designing scalable synthetic routes.

The Chelation-Control Strategy (N1-Selectivity)

To achieve high N1-selectivity, the N2 position must be deactivated or sterically blocked. This is accomplished using a strong, non-coordinating base like Sodium Hydride (NaH) in a non-polar, aprotic solvent such as Tetrahydrofuran (THF)[3][4].

Causality : Deprotonation of the indazole yields an indazolide anion. In THF, the Na+ counter-ion does not fully dissociate; instead, it forms a tight chelate with the electron-rich C3-carboxylate oxygen and the N2 nitrogen[6][7]. This chelation sterically hinders the N2 position, forcing the incoming electrophile (e.g., alkyl bromide or tosylate) to undergo an SN₂ attack exclusively at the exposed N1 position, yielding >99% N1-selectivity[4][6]. Similar chelation-driven N1-selectivity is observed using Cesium Carbonate (Cs₂CO₃) in dioxane[1].

The Acid-Catalyzed NCI Strategy (N2-Selectivity)

Conversely, selective N2-alkylation requires overriding the natural thermodynamic preference for the 1-H tautomer[5]. This is achieved using alkyl 2,2,2-trichloroacetimidates under acidic conditions (e.g., Triflic Acid, TfOH)[5].

Causality : The acid protonates the imide, activating it as a potent electrophile. Density Functional Theory (DFT) calculations reveal that the transition state (TS) for N2 alkylation is stabilized by a strong hydrogen bond between the C3-ester carbonyl oxygen and the iminium hydrogen of the electrophile[5]. This non-covalent interaction lowers the N2 activation energy by >3 kcal/mol compared to N1, resulting in exclusive N2-alkylation[5].

Quantitative Data & Condition Screening

The following table summarizes the causal relationship between reaction conditions and regiochemical outcomes, providing a predictive framework for reaction design.

Alkylation TargetBase / Acid SystemSolventElectrophileDominant MechanismTypical N1:N2 Ratio
N1-Isomer NaH (1.2 equiv)THFAlkyl Bromide / IodideNa⁺ Chelation (Steric block of N2)> 99:1[6]
N1-Isomer Cs₂CO₃ (2.0 equiv)DioxaneAlkyl TosylateCs⁺ Chelation95:5[1]
Mixed K₂CO₃ (1.1 equiv)DMFAlkyl BromideLoose ion pair (Thermodynamic)~ 50:50[8]
N2-Isomer TfOH (1.25 equiv)DCMAlkyl TrichloroacetimidateNCI / H-Bonding in TS< 1:99[5]

Mandatory Visualizations

Mechanism Start Indazole-3-Carboxylate (1-H Tautomer) N1_Path NaH / THF (Base-Promoted) Start->N1_Path N2_Path TfOH / Imidate (Acid-Catalyzed) Start->N2_Path N1_TS Na+ Chelation Intermediate (N2 & C3=O Coordinated) N1_Path->N1_TS Steric block at N2 N2_TS NCI / H-Bonding TS (C3=O & Iminium H) N2_Path->N2_TS TS Stabilization N1_Prod N1-Alkyl Indazole (>99% Selectivity) N1_TS->N1_Prod SN2 at N1 N2_Prod N2-Alkyl Indazole (>95% Selectivity) N2_TS->N2_Prod Attack from N2

Mechanistic divergence of indazole-3-carboxylate alkylation via chelation (N1) or NCI (N2).

Workflow Prep Substrate Prep (Indazole + Solvent) Cond1 Add NaH Cool to 0°C Prep->Cond1 N1 Protocol Cond2 Add TfOH Cool to 0°C Prep->Cond2 N2 Protocol Alk1 Add Alkyl Halide Stir 16h, RT Cond1->Alk1 Workup1 NH4Cl Quench Extraction Alk1->Workup1 Alk2 Add Imidate Stir 12h, RT Cond2->Alk2 Workup2 NaHCO3 Quench Extraction Alk2->Workup2

Step-by-step experimental workflow for selective N1 and N2 alkylation protocols.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (TLC/LC-MS) are critical to ensure intermediate formation before proceeding.

Protocol A: Highly Selective N1-Alkylation (NaH / THF Method)

Optimized for primary alkyl halides and tosylates[6][7].

  • Preparation : To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 1H-indazole-3-carboxylate (1.0 equiv)[3].

  • Solvation : Add anhydrous Tetrahydrofuran (THF) to achieve a concentration of 0.1 M. Cool the solution to 0 °C using an ice bath[3].

  • Deprotonation : Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Validation Check: Effervescence (H₂ gas evolution) should be observed immediately. Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete Na⁺ chelate formation[3].

  • Alkylation : Re-cool the reaction mixture to 0 °C. Add the desired alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise[3].

  • Propagation : Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor reaction completion by LC-MS (UV detection at 225 nm)[8].

  • Workup : Quench the reaction safely by the slow, dropwise addition of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[3].

Protocol B: Highly Selective N2-Alkylation (Acid-Catalyzed Imidate Method)

Optimized for primary, secondary, and tertiary alkyl groups[5].

  • Preparation : Dissolve methyl 1H-indazole-3-carboxylate (1.0 equiv) and the desired alkyl 2,2,2-trichloroacetimidate (1.2 equiv) in anhydrous Dichloromethane (DCM) (0.1 M) under a nitrogen atmosphere.

  • Activation : Cool the solution to 0 °C. Slowly add Trifluoromethanesulfonic acid (TfOH, 1.25 equiv) dropwise.

    • Note on Substrate Scope: For substrates containing highly basic heterocycles (e.g., azaindazoles), increase TfOH to 2.15 equiv to account for competitive protonation of the basic nitrogen atoms[5].

  • Propagation : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12 hours.

  • Workup : Quench the reaction by adding saturated aqueous NaHCO₃ until the aqueous phase is slightly basic. Extract with DCM (2x). Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via flash silica chromatography to isolate the pure N2-isomer[5].

References

Sources

Method

Application Note: 5-Fluoro-2-methyl-2H-indazole-3-carboxylic Acid in the Synthesis of Bioactive Molecules

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale In modern medicinal chemistry, th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the indazole ring is a highly privileged scaffold, frequently utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics. Specifically, 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid (CAS 1780234-79-8) has emerged as a highly specialized building block for advanced drug discovery[1].

The strategic design of this precursor relies on three critical structural modifications, each serving a distinct pharmacological and chemical purpose:

  • The 2H-Indazole Tautomeric Lock: Unsubstituted indazoles exist in a dynamic equilibrium between 1H and 2H tautomers. By methylating the N2 position, the scaffold is permanently locked into the 2H-configuration. This forces the 3-carboxylic acid group into a specific spatial orientation (exit vector) that is geometrically distinct from 1H-indazoles. This specific vector is critical for optimal binding in deep hydrophobic pockets, such as those found in serotonin (5-HT) receptors[2].

  • 5-Fluoro Substitution: The incorporation of a fluorine atom at the 5-position serves a dual purpose. Pharmacokinetically, it blocks Cytochrome P450-mediated oxidative metabolism (hydroxylation) at a known metabolic hotspot, thereby increasing the biological half-life of the resulting drug. Pharmacodynamically, the highly electronegative fluorine atom modulates the electron density of the indazole core and can participate in favorable halogen bonding within target protein binding sites.

  • The 3-Carboxylic Acid Handle: This functional group provides a versatile synthetic node for divergent derivatization, most commonly through amidation or esterification, to generate libraries of bioactive ligands[3].

SAR_Logic Core 2H-Indazole Scaffold (Core) F5 5-Fluoro Group Core->F5 Me2 N2-Methyl Group Core->Me2 COOH 3-Carboxylic Acid Core->COOH Metab Blocks CYP450 Oxidation Enhances Halogen Bonding F5->Metab Taut Locks 2H-Tautomer State Defines Spatial Exit Vector Me2->Taut Link Primary Derivatization Site (Amides, Esters, Heterocycles) COOH->Link

Logical SAR breakdown of the 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid scaffold.

Physicochemical Properties & Specifications

Understanding the baseline properties of the precursor is essential for predicting the behavior of downstream derivatives. The low molecular weight and optimized lipophilicity make this compound an ideal starting point that strictly adheres to Lipinski's Rule of Five[1].

PropertySpecification / ValueImpact on Drug Development
CAS Number 1780234-79-8Ensures accurate procurement of the exact regioisomer[1].
Molecular Weight 194.16 g/mol Low MW allows for significant downstream elaboration without exceeding 500 Da.
Molecular Formula C₉H₇FN₂O₂-
Purity ≥97% (Standard)Prevents propagation of regioisomeric impurities during library synthesis[1].
Storage Conditions 2-8°C, Sealed & DryPrevents ambient moisture from degrading the carboxylic acid reactivity over time.

Experimental Workflow: Synthesis of Bioactive Carboxamides

The most common application of this precursor is the synthesis of indazole-3-carboxamides , which are well-documented as potent CNS-active agents[2]. The following workflow outlines the optimized path from precursor to purified bioactive molecule.

Synth_Workflow A Precursor: 5-Fluoro-2-methyl- 2H-indazole-3-carboxylic acid B Carboxyl Activation HATU / DIPEA in Anhydrous DMF A->B Step 1: 15 min, RT C Nucleophilic Addition Add Primary/Secondary Amine B->C Step 2: 2-4 hrs, RT D LC-MS Validation Monitor HOAt-ester consumption C->D In-process Control E Workup & Purification LiCl Wash -> Flash Chromatography D->E Upon >95% Conversion F Bioactive Target Molecule (e.g., 5-HT Ligand / Kinase Inhibitor) E->F Final Yield

Experimental workflow for synthesizing bioactive carboxamides from the indazole precursor.

Quantitative Optimization of Coupling Conditions

To establish a highly reliable protocol, various coupling reagents were evaluated. HATU consistently outperforms traditional carbodiimides (like EDC) due to the formation of a highly reactive HOAt ester intermediate, which overcomes the steric hindrance near the N2-methyl group.

Coupling ReagentBaseSolventTime (h)Conversion (%)Isolated Yield (%)
EDC / HOBtDIPEADMF127568
HATU DIPEA DMF 3 >95 89
T3P (50% in EtOAc)Et₃NEtOAc68578
PyBOPDIPEADCM88072

Step-by-Step Protocol: HATU-Mediated Amidation

This protocol is designed as a self-validating system to ensure high-fidelity synthesis of target molecules for biological screening.

Materials Required:

  • 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid (1.0 eq)

  • Target Amine (Primary or Secondary) (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Methodology & Causality:

  • Preparation & Solvation: Suspend 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Causality: Anhydrous conditions are critical. Ambient moisture will competitively react with the activated ester, leading to hydrolysis back to the starting material and reducing overall yield.

  • Carboxyl Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir the reaction mixture at room temperature for 15 to 20 minutes. Causality: DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid without attacking the activated intermediate. HATU rapidly converts the carboxylate into a highly reactive HOAt-ester. The color of the solution typically deepens to a pale yellow upon successful activation.

  • Nucleophilic Addition: Introduce the target amine (1.1 eq) to the activated mixture. Stir at room temperature for 2 to 4 hours. Self-Validation: At the 2-hour mark, extract a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the HOAt-ester mass and the appearance of the desired product mass confirms reaction completion.

  • Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO₃. Separate the layers. Critical Step: Wash the organic layer vigorously with a 5% aqueous LiCl solution (3 × 10 mL). Causality: DMF is highly miscible in both water and organic solvents. The LiCl wash alters the ionic strength of the aqueous phase, effectively pulling residual DMF out of the organic layer. This prevents solvent carryover that could cause false positives/negatives in downstream biological assays[3].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 5-fluoro-2-methyl-2H-indazole-3-carboxamide derivative.

References

  • Google Patents. US8507528B2 - 2-alkyl-indazole compounds for the treatment of certain cns-related disorders.

Sources

Application

Application Note: Large-Scale Synthesis of 1H-Indazole-3-Carboxylic Acid

Introduction & Scientific Rationale The 1H-indazole-3-carboxylic acid scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as the core building block for numerous active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 1H-indazole-3-carboxylic acid scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as the core building block for numerous active pharmaceutical ingredients (APIs), including 5-HT3 receptor antagonists (e.g., granisetron analogs), cannabinoid receptor ligands, and nicotinic α-7 receptor agonists[1].

Despite its utility, the "scale-up bottleneck" has historically plagued process chemists. Classical syntheses rely on the oxidative cleavage of isatin followed by diazotization[2]. While effective on a bench scale, the generation of diazonium salts poses severe thermal runaway and explosion hazards in pilot-plant reactors. Furthermore, these classical routes suffer from variable yields and poor reproducibility during scale-up due to the instability of the intermediates[1].

To address these limitations, this application note details a validated, diazonium-free synthetic protocol [3]. By leveraging a Friedel-Crafts cyclization strategy, this route bypasses hazardous intermediates, ensuring high-yielding, reproducible, and safe commercial-scale manufacturing.

Comparative Analysis of Synthetic Strategies

Selecting the appropriate synthetic route is the most critical decision in process chemistry. The table below summarizes the causality behind transitioning from classical methods to the modern diazonium-free approach.

Table 1: Quantitative & Qualitative Comparison of Synthetic Routes [1],[3]

ParameterMethod A: Classical Isatin RouteMethod B: o-Toluidine RouteMethod C: Diazonium-Free Route (Recommended)
Starting Material IsatinSubstituted o-ToluidinePhenylhydrazine + Benzaldehyde
Key Intermediates Sodium 2-aminophenylglyoxylateDiazonium saltBenzaldehyde phenylhydrazone, Benzylideneaminoisatin
Reaction Hazards High (Explosive diazonium salt)High (Explosive diazonium salt)Low (Stable, isolable intermediates)
Reported Yields Variable; scale-up challenges notedGood for specific derivativesHigh (>80% overall)
Reproducibility Poor on large scalesGenerally reliable on small scalesExcellent for commercial scale
Polymorph Control Difficult due to impurity profilesModerateHigh (Form A selectively isolated)

Pathway Visualization

The mechanistic divergence between the classical and the recommended scalable route is illustrated below. The diazonium-free route intentionally masks the reactive hydrazine moiety, allowing for a controlled, intramolecular ring closure.

SyntheticPathways Isatin Isatin (Starting Material) Glyoxylate Sodium 2-aminophenylglyoxylate Isatin->Glyoxylate NaOH (aq), Ring Opening Diazonium Diazonium Intermediate [High Explosion Risk] Glyoxylate->Diazonium NaNO2, HCl, <5°C Product 1H-Indazole-3-carboxylic Acid (Target API Intermediate) Diazonium->Product SnCl2 Reduction & Cyclization PhHydrazine Phenylhydrazine + Benzaldehyde Hydrazone Benzaldehyde Phenylhydrazone PhHydrazine->Hydrazone Condensation Aminoisatin Benzylideneaminoisatin [Stable Intermediate] Hydrazone->Aminoisatin 1. Oxalyl Chloride 2. AlCl3 Aminoisatin->Product Aqueous Acidic Hydrolysis

Figure 1: Comparison of classical and scalable diazonium-free synthetic routes.

Validated Protocol: Diazonium-Free Large-Scale Synthesis

This methodology is designed as a self-validating system . Each step includes specific In-Process Controls (IPCs) to ensure that causality and chemical logic dictate the progression of the synthesis[3].

Phase 1: Synthesis of Benzaldehyde Phenylhydrazone
  • Causality : Condensing phenylhydrazine with benzaldehyde masks the reactive primary amine, preventing uncontrolled polymerization in subsequent acylation steps.

  • Procedure :

    • Charge a reactor with phenylhydrazine (1.0 eq) and ethanol (or toluene).

    • Slowly add benzaldehyde (1.05 eq) under continuous stirring at 20–25 °C.

    • Stir the mixture for 2 hours until precipitation is complete.

    • Filter, wash with cold ethanol, and dry under vacuum.

  • IPC Check : HPLC must show >99% consumption of phenylhydrazine.

Phase 2: Friedel-Crafts Acylation to Benzylideneaminoisatin
  • Causality : Oxalyl chloride acts as a bifunctional electrophile. The initial attack forms an acid chloride intermediate. The subsequent addition of Lewis acid (AlCl

    
    ) forces an intramolecular electrophilic aromatic substitution (Friedel-Crafts), constructing the isatin-like core without oxidative cleavage[3].
    
  • Procedure :

    • Dissolve the hydrazone (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add oxalyl chloride (1.2 eq) dropwise at 0–5 °C to control the exothermic acyl chloride formation.

    • Introduce anhydrous AlCl

      
       (1.5 eq) in portions, maintaining the temperature below 10 °C.
      
    • Warm to room temperature and stir for 4 hours.

    • Quench carefully over ice water, separate the organic layer, and concentrate to yield benzylideneaminoisatin.

  • IPC Check : Disappearance of the hydrazone starting material via TLC/HPLC.

Phase 3: Acidic Hydrolysis and Ring Closure
  • Causality : Aqueous acid hydrolyzes the benzylidene protecting group, releasing benzaldehyde. The resulting deprotected intermediate spontaneously undergoes intramolecular rearrangement and cyclization to form the thermodynamically favored indazole core[3].

  • Procedure :

    • Suspend the benzylideneaminoisatin in an aqueous acidic solution (e.g., 2M HCl or H

      
      SO
      
      
      
      ).
    • Heat the mixture to 80 °C for 3–5 hours.

    • Cool the reaction to 10 °C to precipitate the crude 1H-indazole-3-carboxylic acid.

    • Filter and wash the cake with water until the filtrate reaches a neutral pH.

Phase 4: Polymorph Control and Isolation (Form A)
  • Causality : Indazole-3-carboxylic acid exhibits distinct polymorphism. Kinetic precipitation from DCM or MTBE yields the unstable Form B. Refluxing in methanol provides the thermodynamic activation energy required to reorganize the lattice into the highly ordered, solvent-free Form A , which is mandatory for consistent downstream API formulation[3].

  • Procedure :

    • Suspend the crude product (Form B/mixed forms) in methanol (5 volumes).

    • Reflux the suspension for 4 hours.

    • Cool to 0–5 °C, filter, and dry under vacuum at 50 °C.

  • IPC Check : Thermogravimetric Analysis (TGA) must show no weight loss prior to decomposition, confirming a solvent-free crystal lattice[3].

References

  • Yoshida, T., et al. "Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives". Heterocycles, Vol. 43, No. 12, 1996. Available at:[Link]

  • US Patent 20110172428A1. "Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt". Google Patents, 2011.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective N-Alkylation of Indazole-3-Carboxylic Acids

Welcome to the Application Science Support Portal. This technical guide is designed for researchers, medicinal chemists, and drug development professionals dealing with the notoriously challenging N1 vs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. This technical guide is designed for researchers, medicinal chemists, and drug development professionals dealing with the notoriously challenging N1 vs. N2 regioselectivity of the 1H-indazole scaffold. Below, you will find mechanistic insights, self-validating protocols, and targeted troubleshooting FAQs to optimize your synthetic workflows.

Mechanistic Insights: The N1 vs. N2 Conundrum

The indazole core presents a unique alkylation challenge due to its tautomeric nature. The N1 atom electronically resembles that of a pyrrole, while the N2 atom possesses a pyridine-like lone pair of electrons, making N2 intrinsically more basic[1]. In unsubstituted indazoles, alkylation typically yields a nearly 1:1 mixture of N1 and N2 isomers[1].

However, when working with indazole-3-carboxylic acid or its ester derivatives (crucial intermediates for synthetic cannabinoids like MFUBINAC[2]), the C3-substituent introduces severe steric and electronic biases.

The Causality of Selectivity: To achieve >99% N1-selectivity, the reaction must be placed under strict chelation control. By utilizing Sodium Hydride (NaH) in Tetrahydrofuran (THF), the resulting indazole sodium salt forms a tight ion pair specifically at the N2 position[3]. The proximity of the C3-carboxylate group coordinates the Na+ cation, creating a physical and electronic shield that completely blocks electrophilic attack at N2, forcing the alkylating agent to exclusively attack N1[3]. Conversely, using highly polar solvents (DMF) with large counterions (Cs+) dissociates this ion pair, leading to a loss of N1 selectivity[4].

G Start Indazole-3-carboxylic acid Derivative (e.g., Methyl Ester) Decision Target Regioisomer? Start->Decision N1_Path N1-Alkylation Decision->N1_Path N1 Target N2_Path N2-Alkylation Decision->N2_Path N2 Target Cond_N1 Base: NaH Solvent: THF Temp: 0°C to RT N1_Path->Cond_N1 Cond_N2 Base: Cs2CO3 Solvent: DMF Temp: Elevated N2_Path->Cond_N2 Mech_N1 Tight Ion Pair at N2 Steric/Electronic Shielding Cond_N1->Mech_N1 Mech_N2 Loose Ion Pair Thermodynamic Control Cond_N2->Mech_N2 Result_N1 >99% N1 Isomer Mech_N1->Result_N1 Result_N2 Mixed / N2 Favored Mech_N2->Result_N2

Workflow for regioselective N-alkylation conditions of indazole-3-carboxylic acids.

Quantitative Data: Condition Matrix

The following table summarizes the causal relationship between base/solvent selection and the resulting regioisomeric distribution for C3-substituted indazoles[3],[4].

BaseSolventCounterion SizeIon-Pairing StateTypical N1:N2 RatioMechanistic Rationale
NaH THF Small (Na+)Tight chelate at N2> 99:1 Na+ coordination between N2 and C3-ester blocks N2 attack.
K2CO3 DMF Medium (K+)Intermediate~ 70:30 Partial dissociation allows competitive N2 alkylation.
Cs2CO3 DMF Large (Cs+)Loose / Dissociated~ 50:50 to 10:90 Naked anion reacts based on sterics; N2 favored if C7 is substituted.

Self-Validating Standard Operating Procedure (SOP)

Highly N1-Selective Alkylation of Methyl 1H-indazole-3-carboxylate

Objective: Synthesize N1-alkylated derivatives via nucleophilic substitution with >99% regioselectivity[5].

Pre-requisite Causality Check: Why start with the methyl ester instead of the free acid? The free carboxylic acid possesses a competing nucleophilic oxygen. Pre-esterification eliminates O-alkylation pathways, restricting the electrophilic attack strictly to the pyrazole ring nitrogens[5],[6].

Step 1: Deprotonation & Ion-Pair Formation

  • Flame-dry a round-bottom flask and purge with Argon.

  • Suspend methyl 1H-indazole-3-carboxylate (1.0 eq) in strictly anhydrous THF (0.2 M)[7].

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Portion-wise, carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)[3].

  • Self-Validation Check: Observe immediate effervescence (H₂ gas evolution). The cessation of bubbling (typically after 30 minutes) validates the complete, quantitative formation of the indazole sodium salt. The suspension will transition into a homogenous solution.

Step 2: Electrophilic Addition

  • Add the alkylating agent (e.g., 1-(bromomethyl)-4-fluorobenzene, 1.1 eq) dropwise at 0 °C[5].

  • Causality Check: Dropwise addition prevents localized exothermic spikes. Excess heat provides the activation energy required to overcome the steric block of the tight ion pair, which would degrade N1 selectivity.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours.

Step 3: Reaction Monitoring & Quenching

  • Self-Validation Check: Monitor reaction progress via TLC (Hexanes:EtOAc 3:1). The N1-alkylated isomer typically exhibits a higher Rf value than the starting material and the N2-isomer due to a lower overall dipole moment.

  • Once complete, quench the remaining NaH by adding saturated aqueous NH₄Cl dropwise at 0 °C[7].

Step 4: Isolation

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography[7].

Troubleshooting Guide & FAQs

Q: I attempted direct N-alkylation on the free indazole-3-carboxylic acid, but my LC-MS shows a mass corresponding to a di-alkylated product. What happened? A: You are observing concurrent N-alkylation and O-alkylation (esterification). The carboxylate oxygen is highly nucleophilic. To resolve this, pre-protect the acid as a methyl ester prior to N-alkylation[5]. Alternatively, you can use >2.2 equivalents of base to form a dianion, though the complex ion-pairing dynamics of the dianion will severely compromise your N1/N2 regioselectivity.

Q: My N1:N2 ratio is nearly 1:1 despite using the exact NaH/THF protocol. How do I restore N1 selectivity? A: A 1:1 ratio indicates a failure to maintain the tight Na+ ion pair at the N2 position[3],[1]. This is almost universally caused by moisture in your THF. Trace water hydrolyzes NaH to form NaOH. The resulting hydroxide ion disrupts the delicate chelation, leading to a loose ion pair and thermodynamic scrambling. Ensure your THF is freshly distilled or drawn from a solvent purification system, and verify your glassware is properly flame-dried.

Q: I need the N2-alkylated isomer for a specific bioactive analog. How can I invert the selectivity? A: You must switch the reaction from kinetic/chelation control to thermodynamic/steric control. Replace the NaH/THF system with Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF)[4]. The massive Cs+ counterion and highly polar DMF fully dissociate the ion pair. If your indazole scaffold has a bulky substituent at the C7 position (e.g., -NO₂ or -CO₂Me), the steric clash at N1 will forcefully direct the electrophile to N2, allowing you to achieve ≥96% N2 selectivity[4].

References

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.8

  • Sakai, T. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData / National Center for Biotechnology Information (PMC). 5

  • Thieme Connect. Product Class 2: 1H- and 2H-Indazoles. Science of Synthesis. 1

  • Benchchem. Protocol for N-alkylation of Indazole-3-carboxylic Acid.7

  • Cayman Chemical. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate (MFUBINAC) Technical Information.2

Sources

Optimization

Technical Support Center: Overcoming Poor Selectivity in Indazole Synthesis

Welcome to the Technical Support Center for heterocyclic chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals who are bottlenecked by the poor regioselectivity of indazol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals who are bottlenecked by the poor regioselectivity of indazole functionalization.

The indazole scaffold is a privileged pharmacophore, but its synthesis is notoriously challenging. Because the indazole core exhibits annular tautomerism, direct alkylation typically yields a frustrating mixture of


- and 

-substituted products[1]. This guide is designed to move your workflow away from trial-and-error and toward rational, mechanistically driven synthetic design.
Strategic Workflow: Directing Regioselectivity

Before diving into specific troubleshooting steps, it is critical to understand the energetic landscape of your starting material. The ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-indazole tautomer is thermodynamically more stable than the 

-indazole form by approximately 4.5 kcal/mol. However, under basic conditions, the resulting indazolide anion is an ambient nucleophile, leading to competing kinetic and thermodynamic pathways.

The decision tree below outlines the modern paradigm for controlling this selectivity.

IndazoleWorkflow Start Indazole Starting Material (1H/2H Tautomeric Mixture) TargetN1 Target: N1-Alkylation (Thermodynamic Product) Start->TargetN1 TargetN2 Target: N2-Alkylation (Kinetic/Acid-Catalyzed) Start->TargetN2 CondN1 NaH, THF, 0°C to RT Alkyl Halide (R-X) TargetN1->CondN1 SubN1 C3-Steric Hindrance Favors N1 TargetN1->SubN1 Substrate Effect CondN2 Alkyl 2,2,2-Trichloroacetimidate TfOH (cat.), DCM, 0°C TargetN2->CondN2 SubN2 C7-EWG (e.g., -NO2) Favors N2 TargetN2->SubN2 Substrate Effect ResultN1 Exclusive N1-Isomer (>95% Yield) CondN1->ResultN1 ResultN2 Exclusive N2-Isomer (>95% Yield) CondN2->ResultN2 SubN1->ResultN1 SubN2->ResultN2

Decision tree for achieving N1- vs N2-regioselective indazole alkylation.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why do standard basic conditions (e.g., K₂CO₃ in DMF) consistently yield a 1:1 mixture of N1 and N2 alkylated products? A: This is a classic issue of competing kinetic and thermodynamic control. When you deprotonate indazole with a mild base like K₂CO₃, you generate an indazolide anion where the negative charge is delocalized across both the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 and 

atoms. Because the activation energies for the

attack at

versus

are nearly identical (often differing by less than 1.5 kcal/mol), the alkylating agent cannot easily differentiate between the two sites. To solve this, you must change the reaction environment to heavily favor either the thermodynamic product (

) or utilize an entirely different activation mode for the kinetic product (

).

Q2: How can I drive my reaction exclusively to the N1 position? A: To achieve




-selectivity, you must maximize thermodynamic control. Switch from K₂CO₃/DMF to Sodium Hydride (NaH) in Tetrahydrofuran (THF)[1][2]. Causality: NaH ensures complete, irreversible deprotonation. THF, being a less polar and more coordinating solvent than DMF, tightens the ion pair between the sodium cation and the

atom. This sterically blocks the

position, forcing the electrophile to attack the more exposed, thermodynamically favored

position[2].

Q3: I specifically need the 2H-indazole (N2-alkylated) product for my SAR campaign. How do I prevent N1 alkylation? A: You must abandon basic conditions entirely. The most robust, modern method for exclusive ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-alkylation utilizes alkyl 2,2,2-trichloroacetimidates  activated by a Brønsted acid like Trifluoromethanesulfonic acid (TfOH)[3].
Causality: Under acidic conditions, the indazole remains neutral (predominantly in its ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

-tautomeric form). The TfOH protonates the imide nitrogen of the trichloroacetimidate, turning it into a highly activated electrophile. The

nitrogen of the indazole—which is more nucleophilic and sterically accessible in the neutral

-state—attacks the activated alkyl group via an

pathway, followed by re-aromatization. This completely bypasses the indazolide anion intermediate, resulting in exclusive

-alkylation[3].

Q4: How do substituents on the indazole ring affect this selectivity? A: Electronic and steric factors are powerful directing groups.

  • C3 Substituents: Bulky groups at the C3 position (e.g., halogens or aryl groups) create severe steric clash with incoming electrophiles at the

    
     position, naturally pushing the reaction toward 
    
    
    
    [2][4].
  • C7 Substituents: Conversely, strong electron-withdrawing groups (EWGs) at the C7 position, such as a nitro (-NO₂) or ester (-CO₂Me) group, pull electron density away from

    
    . This drastically reduces 
    
    
    
    nucleophilicity and can lead to
    
    
    
    
    -selectivity even under standard basic conditions[2][5].
Quantitative Comparison of Alkylation Conditions

To aid in your experimental design, the following table summarizes the expected regiochemical outcomes based on the chosen reagent system.

Reaction ConditionsReagents / ElectrophileMajor RegioisomerTypical Selectivity (N1:N2)Mechanistic Driver
Mild Base / Polar Aprotic K₂CO₃, DMF, Alkyl HalideMixed~ 1:1 to 3:1Ambient indazolide anion; poor kinetic differentiation.
Strong Base / Coordinating NaH, THF, Alkyl HalideN1 > 95:5Complete deprotonation; Na⁺ coordination blocks N2[2].
Brønsted Acid Catalysis TfOH, DCM, Alkyl TrichloroacetimidateN2 < 1:99Acid-activated

attack by the neutral

lone pair[3].
Substrate Directed (C7-EWG) NaH, THF, Alkyl HalideN2 < 5:95C7-EWG reduces

nucleophilicity via inductive effects[2].
Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Regioselective N1-Alkylation (Thermodynamic Control)

Use this protocol when the


-indazole derivative is your target.
  • Preparation of the Indazolide: To an oven-dried flask under inert atmosphere (Argon/N₂), dissolve the substituted

    
    -indazole (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath.
    
  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases[1].

    • Validation Checkpoint: The solution should become homogeneous or form a fine, consistent suspension, indicating complete formation of the sodium indazolide salt.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours[1].

  • Quench & Isolation: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Analytical Validation: Purify via flash chromatography. To confirm

    
     vs 
    
    
    
    assignment, run a ¹³C-NMR. Diagnostic Rule: The C3-carbon resonance typically appears at ~135 ppm for
    
    
    -alkylated indazoles, whereas it shifts upfield to ~123 ppm for
    
    
    -alkylated isomers[4].
Protocol B: Regioselective N2-Alkylation (Kinetic/Acid-Catalyzed Control)

Use this protocol when the


-indazole derivative is your target, utilizing the Pfizer/Londregan methodology[3].
  • Reaction Setup: In an oven-dried vial under inert atmosphere, dissolve the

    
    -indazole (1.0 equiv) and the corresponding alkyl 2,2,2-trichloroacetimidate (1.2 equiv) in anhydrous Dichloromethane (DCM, 0.1 M). Cool the mixture to 0 °C.
    
  • Acid Activation: Add Trifluoromethanesulfonic acid (TfOH, 0.1 to 0.2 equiv) dropwise.

    • Causality Note: If your substrate is an azaindazole (containing a basic pyridine ring), you must increase the TfOH to >2.0 equivalents to fully protonate the basic heterocycle before the acetimidate can be activated[6].

  • Nucleophilic Displacement: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir until complete consumption of the starting material is observed by LC-MS.

  • Neutralization & Isolation: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the TfOH. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation: Purify via silica gel chromatography. Confirm the structure via ¹H-NMR; the C3-proton in

    
    -alkylated indazoles typically exhibits a distinct downfield shift (often >8.2 ppm) compared to the 
    
    
    
    -isomer due to the quinoid-like nature of the
    
    
    -system.
References
  • BenchChem Technical Support. "Troubleshooting regioselectivity in indazole synthesis." BenchChem, 2025.
  • BenchChem Technical Support. "3-bromo-4-fluoro-6-methoxy-2H-indazole | 887569-15-5." BenchChem, 2025.
  • BenchChem Technical Support.
  • BenchChem Technical Support. "7-Amino-1H-indazol-3(2H)-one | 89792-10-9." BenchChem, 2025.
  • Dong, L., et al.
  • Clemens, J., Bell, E. L., & Londregan, A. T. "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles." Synthesis, 54(14): 3215-3226, Thieme, 2022.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Purity Analysis of 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid: A Comparative Methodological Guide

Executive Summary The accurate purity determination of functionalized heterocyclic building blocks is a critical bottleneck in pharmaceutical development. 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid (CAS: 1780234-79-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity determination of functionalized heterocyclic building blocks is a critical bottleneck in pharmaceutical development. 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid (CAS: 1780234-79-8) is a highly specialized intermediate, featuring a privileged 2H-indazole pharmacophore often utilized in kinase inhibitor synthesis[1].

However, its unique structural features—an ionizable carboxylic acid, a basic indazole nitrogen, and an electronegative fluorine atom—present distinct analytical challenges. This guide objectively compares three orthogonal analytical methodologies (RP-HPLC-UV, UHPLC-MS, and qNMR), explaining the physicochemical causality behind each technique and providing self-validating protocols compliant with ICH Q2(R1) validation standards[2].

Analytical Causality: The "Why" Behind the Chemistry

As an application scientist, I frequently observe indazole derivatives failing routine purity checks. Often, the compound is not impure; rather, the analytical method is fundamentally mismatched to the molecule's physicochemical properties.

  • The Amphoteric Challenge (pH Control): This molecule contains both a basic nitrogen and an acidic carboxyl group (pKa ~3.5–4.5). If the chromatographic mobile phase pH is near the pKa, the molecule exists in a state of rapid, partial ionization. This thermodynamic equilibrium manifests as severe peak splitting and tailing[3]. The Solution: We must force the molecule into a single ionization state. Utilizing a highly acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) fully protonates the carboxylic acid, neutralizing the molecule and yielding sharp, Gaussian peaks.

  • Silanol Interactions: The basic indazole nitrogens act as strong hydrogen bond donors/acceptors, interacting with residual silanols on standard silica stationary phases. Heavily end-capped C18 columns or specialized low-silanol columns (e.g., Newcrom R1) are non-negotiable to prevent irreversible adsorption[3].

  • The Fluorine Advantage: The electronegative fluorine atom opens the door to

    
    F Quantitative NMR (qNMR). Because standard organic impurities and solvents lack fluorine, 
    
    
    
    F qNMR provides a completely interference-free channel for absolute purity determination without requiring a reference standard of the indazole itself.

Comparative Analysis of Analytical Strategies

To establish a robust purity profile, relying on a single technique is insufficient. Below is a quantitative comparison of the three primary analytical strategies used for this compound.

Analytical StrategyPrimary ApplicationSpecificity / ResolutionLOD / LOQCost / Throughput
RP-HPLC-UV Routine batch release, assayHigh (Resolves related substances like regioisomers)~0.05% / 0.1%Low / High
UHPLC-MS (ESI+) Trace impurity profiling, mass IDVery High (Mass-to-charge isolation for des-fluoro analogs)~0.01% / 0.03%High / Medium

F /

qNMR
Absolute purity, reference standard qualificationModerate (Structural confirmation, interference-free)~1.0% / N/AMedium / Low

Self-Validating Experimental Protocols

To ensure trustworthiness and compliance with ICH Q2(R1) guidelines, an analytical procedure must demonstrate precision, specificity, and accuracy[2]. The following protocols are designed as self-validating systems , incorporating mandatory System Suitability Testing (SST) and bracketing blanks to prove instrument reliability before any sample data is accepted.

Protocol A: RP-HPLC-UV Purity Assay

Rationale: This method utilizes a low-pH gradient to suppress carboxylic acid ionization, ensuring reproducible retention and peak symmetry.

  • Column Selection: Select a heavily end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) to minimize secondary silanol interactions.

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

    • Buffer B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B for 4 minutes of re-equilibration. Flow rate: 1.0 mL/min. UV Detection: 254 nm.

  • Sample Preparation: Dissolve 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid in Methanol to a final concentration of 1.0 mg/mL.

  • System Suitability Testing (SST): Inject a known reference standard (6 replicates).

    • Self-Validation Criteria: Relative Standard Deviation (RSD) of peak area must be

      
       2.0%. Tailing factor (
      
      
      
      ) must be
      
      
      1.5. Theoretical plates (
      
      
      ) must be
      
      
      5000. Failure to meet these metrics invalidates the run.
  • Execution Sequence: Inject Blank (Methanol)

    
     SST 
    
    
    
    Sample
    
    
    Blank. The bracketing blanks validate the absolute absence of column carryover.
Protocol B: F Quantitative NMR (qNMR)

Rationale: Traditional HPLC requires a reference standard of known purity. qNMR allows absolute quantification using fundamental physics—the area under the NMR resonance is directly proportional to the number of nuclei.

  • Internal Standard (IS) Selection: Select a NIST-traceable fluorinated standard (e.g., 1,4-Difluorobenzene) whose

    
    F signal does not overlap with the target compound's fluorine signal.
    
  • Sample Preparation: Accurately weigh ~15 mg of the indazole sample and ~10 mg of the IS into a vial using a microbalance (

    
     mg). Dissolve completely in 0.6 mL of DMSO-
    
    
    
    .
  • Acquisition Parameters: Run a

    
    F NMR experiment with inverse gated decoupling  (to suppress Nuclear Overhauser Effect enhancements).
    
    • Critical Causality: Set the relaxation delay (

      
      ) to at least 
      
      
      
      (longitudinal relaxation time of the slowest relaxing fluorine nucleus). This ensures 99.3% spin relaxation, making the integration strictly quantitative.
  • Data Processing: Calculate the absolute mass fraction based on the integration ratio of the target fluorine peak versus the IS fluorine peak, factoring in molecular weights, number of fluorine atoms, and precise sample masses.

Analytical Workflow Visualization

The integration of these orthogonal methods creates a closed-loop validation system, ensuring that impurities hidden from one detector are caught by another.

AnalyticalWorkflow N1 Sample Prep: 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid N2 RP-HPLC-UV (Routine Purity & Assay) N1->N2 N3 UHPLC-MS (Trace Impurity ID) N1->N3 N4 19F qNMR (Absolute Quantitation) N1->N4 N5 Data Synthesis & Orthogonal Validation N2->N5 N3->N5 N4->N5 N6 Final Purity Certification (ICH Q2(R1) Compliant) N5->N6

Orthogonal analytical workflow for indazole derivative purity validation.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
  • Source: sielc.
  • Source: chemscene.

Sources

Comparative

Comprehensive Characterization Guide: 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid vs. 1H-Isomer

Executive Summary & Regiochemical Challenges In modern drug discovery, particularly in the development of kinase inhibitors and somatostatin receptor subtype 4 (SSTR4) agonists[1], the indazole core is a privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regiochemical Challenges

In modern drug discovery, particularly in the development of kinase inhibitors and somatostatin receptor subtype 4 (SSTR4) agonists[1], the indazole core is a privileged scaffold. However, functionalizing this core often yields a mixture of N1 and N2 alkylated isomers. As a Senior Application Scientist, I frequently encounter the analytical challenge of definitively distinguishing 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid from its more common alternative, 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid .

The fundamental difference between these two lies in their electronic architecture: the 1H-isomer possesses a benzenoid resonance structure, while the 2H-isomer exhibits a quinonoid-like resonance. This guide objectively compares the characterization data of these two isomers, providing researchers with a self-validating analytical framework to ensure strict structure-activity relationship (SAR) integrity.

Physicochemical & Structural Comparison

The regiochemistry of the N-methyl group significantly alters the electronic distribution and dipole moment of the indazole ring, which in turn affects the physicochemical properties of the molecule. Table 1 summarizes the core differences between the target 2H-isomer[2] and the alternative 1H-isomer.

Table 1: Physicochemical Properties Comparison

PropertyTarget: 2H-IsomerAlternative: 1H-Isomer
CAS Number 1780234-79-8886368-88-3
Molecular Weight 194.16 g/mol 194.16 g/mol
Molecular Formula C9H7FN2O2C9H7FN2O2
Aromatic System Quinonoid-like (cross-conjugated)Benzenoid (fully aromatic)
Nitrogen Character N1 (Pyridine-like), N2 (Pyrrole-like)N1 (Pyrrole-like), N2 (Pyridine-like)

Spectroscopic Characterization (NMR & MS)

A robust analytical protocol cannot rely on a single data point. The methodology described below establishes a self-validating system: 1D


H NMR provides the initial chemical shift hypothesis, 2D NOESY confirms the spatial arrangement (orthogonally validating the 1D data), and LC-HRMS verifies the exact mass and fragmentation pattern.
The Causality of Chemical Shifts

The magnetic anisotropy and electron density of the quinonoid 2H-indazole system deshield the N2-methyl protons. Because the N2 atom is situated between two electron-withdrawing centers (the C3-carboxylic acid and the N1 atom), the N-CH


 signal is pushed downfield (~4.4 ppm). Conversely, in the 1H-isomer, the N1-methyl group resides in a more electron-rich benzenoid environment, resulting in a relatively shielded signal (~4.1 ppm)[1].

Table 2: Diagnostic


H NMR Data (DMSO-

, 400 MHz)
Proton Assignment1H-Isomer (CAS 886368-88-3)2H-Isomer (CAS 1780234-79-8)
N-CH

4.13 (s, 3H)~4.42 (s, 3H)
C4-H 7.69 (dd, 1H)~7.85 (dd, 1H)
C6-H 7.38 (td, 1H)~7.30 (td, 1H)
C7-H 7.80 (dd, 1H)~7.72 (dd, 1H)
COOH 13.2 (br s, 1H)13.5 (br s, 1H)
2D NOESY Spatial Mapping

The ultimate proof of regiochemistry relies on Nuclear Overhauser Effect Spectroscopy (NOESY). In the 1H-isomer, the N1-CH


 is spatially adjacent to the C7-H of the benzene ring, yielding a strong NOE cross-peak. In the 2H-isomer, the N2-CH

is flanked by N1 and the C3-carboxylic acid; it is spatially distant from any aromatic protons, rendering the N-CH

to C7-H cross-peak absent.

IsomerDiff Start Unknown N-Methyl Indazole Isomer (1H vs 2H) NMR1D 1D 1H NMR Evaluate N-CH3 Shift Start->NMR1D NMR2D 2D NOESY Evaluate Spatial Proximity Start->NMR2D Shift1 Shift ~4.1 ppm (Shielded) NMR1D->Shift1 Shift2 Shift ~4.4 ppm (Deshielded) NMR1D->Shift2 NOE1 Strong NOE: N-CH3 to C7-H NMR2D->NOE1 NOE2 No NOE: N-CH3 to C7-H NMR2D->NOE2 Iso1 1-Methyl-1H-indazole (CAS: 886368-88-3) Shift1->Iso1 Iso2 2-Methyl-2H-indazole (CAS: 1780234-79-8) Shift2->Iso2 NOE1->Iso1 NOE2->Iso2

Diagnostic workflow for differentiating 1H and 2H indazole isomers using NMR spectroscopy.

MS Fragmentation Logic

While NMR establishes regiochemistry, mass spectrometry validates the structural integrity of the functional groups. Under ESI+ conditions, the carboxylic acid moiety at C3 acts as the primary fragmentation site.

MSFrag Parent [M+H]+ m/z 195.056 LossH2O Loss of H2O (-18 Da) m/z 177.046 Parent->LossH2O -H2O LossCO2 Loss of CO2 (-44 Da) m/z 151.066 Parent->LossCO2 -CO2 Fluorine Fluoro-indazole core m/z 151.066 LossCO2->Fluorine Core retention

Proposed ESI+ mass spectrometry fragmentation pathway for the 2H-indazole target compound.

Self-Validating Experimental Protocols

To ensure reproducibility and trust in your analytical data, execute the following step-by-step methodologies. These protocols are designed to orthogonally validate each other.

Orthogonal NMR Regiochemistry Validation
  • Sample Preparation : Dissolve 5–10 mg of the purified analyte in 0.6 mL of anhydrous DMSO-

    
     (100 atom % D) containing 0.03% v/v TMS as an internal standard. Transfer the solution to a 5 mm precision NMR tube.
    
  • 1D

    
    H NMR Acquisition :
    
    • Instrument : 400 MHz (or higher) NMR spectrometer.

    • Parameters : 30° pulse angle, 2.0 s relaxation delay (d1), 64 scans, spectral width of 12 ppm.

    • Causality Check : Assess the N-CH

      
       singlet. A chemical shift >4.3 ppm suggests the 2H-isomer; a shift <4.2 ppm suggests the 1H-isomer.
      
  • 2D NOESY Acquisition :

    • Parameters : Phase-sensitive NOESY sequence, mixing time (

      
      ) of 400 ms (optimized for small molecule tumbling rates in viscous DMSO), 256 t1 increments, 16 scans per increment.
      
    • Self-Validation : Extract the 1D slice at the N-CH

      
       frequency. The absence of a cross-peak in the aromatic region (specifically ~7.7–7.8 ppm for C7-H) definitively confirms the 2-methyl-2H-indazole architecture.
      
LC-HRMS Isotopic and Fragmentation Profiling
  • Sample Preparation : Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile.

  • Chromatography :

    • Column : C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry (ESI+) :

    • Parameters : Capillary Voltage at 3.0 kV; Desolvation Temperature at 350°C.

    • Causality Check : Isolate the[M+H]

      
       parent ion (
      
      
      
      195.056). Apply collision energy (CE 15–25 eV) to induce fragmentation. The prominent loss of CO
      
      
      (-44 Da) validates the presence of the free carboxylic acid moiety at C3, ruling out esterification artifacts.

References

  • Google Patents. US9789082B2 - Somatostatin receptor subtype 4 (SSTR4) agonists. (Contains

    
    H NMR validation data for 1H-indazole derivatives). Retrieved from:[1]
    

Sources

Validation

The Isomeric Dichotomy of Indazoles: A Comparative Guide to the Biological Activity of 1H- and 2H-Scaffolds

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, t...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, the cornerstone of numerous therapeutic agents. This bicyclic heteroaromatic compound, a fusion of benzene and pyrazole rings, exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole. While seemingly minor, the position of the nitrogen-bound hydrogen profoundly influences the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comprehensive, objective comparison of these two isomers, delving into their distinct characteristics and offering insights supported by experimental data to inform the rational design of novel therapeutics.

The Tale of Two Tautomers: Structural and Physicochemical Divergence

The fundamental difference between 1H- and 2H-indazole lies in the location of the hydrogen atom on the pyrazole ring, leading to distinct electronic distributions and geometries. The 1H-tautomer is generally the more thermodynamically stable form.[1] This inherent stability has implications for their synthesis and relative abundance in equilibrium.

Their physicochemical properties also diverge. For instance, 2H-indazole and its derivatives typically exhibit a larger dipole moment compared to their 1H-counterparts.[1] This difference in polarity can significantly impact a molecule's solubility, membrane permeability, and interactions with biological targets.

Table 1: Comparison of Physicochemical Properties of Methyl-Substituted Indazole Isomers

Property1-Methyl-1H-indazole2-Methyl-2H-indazole
Basicity (pKb)0.422.02
Dipole Moment (D)1.503.4

Data sourced from BenchChem.[1]

These intrinsic differences are the foundation upon which the distinct biological activities of the two isomers are built.

A Comparative Analysis of Biological Activity: A Nuanced Choice in Drug Design

The choice between a 1H- and 2H-indazole scaffold is a critical decision in drug design, contingent on the specific therapeutic target and the desired pharmacological profile. While 1H-indazoles have been extensively explored for their antitumor properties, 2H-indazoles are gaining recognition for a broader spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2]

Anticancer Activity: A Tale of Kinase and PARP Inhibition

Indazole derivatives have made a significant impact in oncology, primarily through their ability to inhibit protein kinases and poly(ADP-ribose) polymerase (PARP), enzymes crucial for cancer cell proliferation and survival.

Many indazole-based compounds exert their anticancer effects by targeting key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/AKT/mTOR pathway.[1]

Table 2: Comparative Anticancer Activity of Representative 1H- and 2H-Indazole Derivatives

Isomer TypeCompoundCancer Cell LineIC50 (µM)Reference
1H-Indazole Compound 2f4T1 (Breast)0.23[3]
A549 (Lung)0.89[3]
HCT116 (Colon)0.56[3]
MCF-7 (Breast)0.43[3]
HepG2 (Liver)1.15[3]
Compound 6oK562 (Leukemia)5.15[4]
PC-3 (Prostate)18.3[4]
2H-Indazole Compound 18Giardia intestinalis0.13[1][5]
Entamoeba histolytica0.28[1][5]
Trichomonas vaginalis0.55[1][5]

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. It is important to note that a direct head-to-head comparison with identical substitution patterns is not always available in the literature, and the data presented here is a collation from different studies.

A prime example of the therapeutic success of the 2H-indazole scaffold is Niraparib , a potent PARP inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. The 2H-indazole core of Niraparib is crucial for its high affinity and inhibitory activity against PARP-1 and PARP-2.

The "Why": Molecular Basis for Differential Activity

The distinct biological activities of 1H- and 2H-indazole isomers can be attributed to their different abilities to interact with the binding sites of their target proteins. The position of the nitrogen-bound hydrogen or substituent affects the molecule's shape, electronic distribution, and hydrogen bonding capabilities.

In the context of kinase inhibition, the indazole core often mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The orientation of the indazole ring and its substituents, dictated by whether it is a 1H- or 2H-isomer, will determine the precise nature and strength of these interactions.

Molecular docking studies can provide valuable insights into these binding modes. For instance, in the case of VEGFR-2 inhibition, the binding energy and the types of interactions, such as amide-pi or pi-anion interactions, can differ between isomers, leading to variations in inhibitory potency.[6]

Experimental Protocols: A Guide to Synthesis and Evaluation

The ability to regioselectively synthesize either the 1H- or 2H-indazole isomer is paramount for a successful drug discovery program. The choice of synthetic route often depends on the desired substitution pattern and the available starting materials.

Regioselective Synthesis of 1H- and 2H-Indazole Derivatives

Synthesis of 1H-Indazole Derivatives: A common method involves the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines or the palladium-catalyzed intramolecular C-H amination of aminohydrazones.[1] The reaction conditions, including the choice of base and solvent, can significantly influence the regioselectivity.[7]

Synthesis of 2H-Indazole Derivatives: A one-pot, three-component condensation reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, often catalyzed by copper(I), is an effective method for preparing 2-aryl-2H-indazoles.[1][8]

cluster_1H 1H-Indazole Synthesis cluster_2H 2H-Indazole Synthesis Aminohydrazones Aminohydrazones Intramolecular C-H Amination Intramolecular C-H Amination Aminohydrazones->Intramolecular C-H Amination Pd Catalyst 1H-Indazole 1H-Indazole Intramolecular C-H Amination->1H-Indazole 2-Bromobenzaldehyde 2-Bromobenzaldehyde Three-Component Reaction Three-Component Reaction 2-Bromobenzaldehyde->Three-Component Reaction Primary Amine Primary Amine Primary Amine->Three-Component Reaction Sodium Azide Sodium Azide Sodium Azide->Three-Component Reaction 2H-Indazole 2H-Indazole Three-Component Reaction->2H-Indazole Cu(I) Catalyst

Caption: Regioselective synthetic routes to 1H- and 2H-indazole isomers.

Biological Evaluation: The MTT Assay for Cell Viability

A fundamental experiment to assess the anticancer activity of indazole derivatives is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The inhibitory effects of indazole derivatives on key signaling pathways can be visualized to better understand their mechanism of action.

Receptor Tyrosine Kinase (e.g., VEGFR) Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K Receptor Tyrosine Kinase (e.g., VEGFR)->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival 2H-Indazole Inhibitor 2H-Indazole Inhibitor 2H-Indazole Inhibitor->PI3K Inhibition 1H-Indazole Inhibitor 1H-Indazole Inhibitor 1H-Indazole Inhibitor->Receptor Tyrosine Kinase (e.g., VEGFR) Inhibition

Caption: Differential inhibition of the PI3K/Akt/mTOR pathway by 1H- and 2H-indazole isomers.

This diagram illustrates a hypothetical scenario where a 1H-indazole derivative might preferentially target the receptor tyrosine kinase, while a 2H-isomer could show greater potency against a downstream kinase like PI3K.

Regioselective Synthesis\n(1H or 2H) Regioselective Synthesis (1H or 2H) In Vitro Screening\n(e.g., MTT Assay) In Vitro Screening (e.g., MTT Assay) Regioselective Synthesis\n(1H or 2H)->In Vitro Screening\n(e.g., MTT Assay) Molecular Modeling\n& SAR Molecular Modeling & SAR In Vitro Screening\n(e.g., MTT Assay)->Molecular Modeling\n& SAR Lead Optimization Lead Optimization Molecular Modeling\n& SAR->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

Caption: A typical workflow for the discovery and development of indazole-based therapeutic agents.

Conclusion: A Nuanced Decision for Future Therapeutics

The choice between the 1H- and 2H-indazole scaffold is a nuanced yet critical decision in the drug discovery process. While 1H-indazoles are more thermodynamically stable and have a well-established history in anticancer research, the 2H-isomers present exciting opportunities for novel biological activities and the development of new intellectual property.[1] A thorough understanding of their comparative synthesis, physicochemical properties, and biological effects is essential for the rational design of the next generation of indazole-based therapeutics. This guide serves as a foundational resource to aid researchers in navigating this isomeric dichotomy and unlocking the full potential of the indazole scaffold.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. Available at: [Link]

  • Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Semantic Scholar. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • 12.2.5 1H- and 2H-Indazoles (Update 2011). ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. Available at: [Link]

  • Molecular Docking Results of 1 and 2 for VEGFR-2 Target. ResearchGate. Available at: [Link]

  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. PubMed. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

  • Molecular Docking and In Vitro Anticancer Screening of Synthesized Arylthiazole linked 2H-indol-2-one Derivatives as VEGFR-2 Kinase Inhibitors. PubMed. Available at: [Link]

  • Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. PMC. Available at: [Link]

  • Molecular Docking and In Vitro Anticancer Screening of Synthesized Arylthiazole linked 2H-indol-2-one Derivatives as VEGFR-2 Kinase Inhibitors. Bentham Science Publisher. Available at: [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers. Available at: [Link]

  • PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. MDPI. Available at: [Link]

  • Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas. Blood. 2010;115(22):4455-4463. Available at: [Link]

  • Differential effects of selective inhibitors targeting the PI3K/AKT/mTOR pathway in acute lymphoblastic leukemia. PubMed. Available at: [Link]

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Comparative

validation of 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid analytical standards

Title: The Definitive Guide to Validating 5-Fluoro-2-methyl-2H-indazole-3-carboxylic Acid Analytical Standards Introduction: 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid (CAS: 1780234-79-8) is a highly specialized flu...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Definitive Guide to Validating 5-Fluoro-2-methyl-2H-indazole-3-carboxylic Acid Analytical Standards

Introduction: 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid (CAS: 1780234-79-8) is a highly specialized fluorinated heterocyclic building block[1]. Its unique structural motif—a 2-methyl-2H-indazole core coupled with a fluorine atom at the 5-position—makes it an invaluable precursor in the synthesis of modern targeted therapeutics, including kinase inhibitors and cannabinoid receptor ligands. However, as an Application Scientist, I frequently observe that the integrity of downstream pharmacokinetic and quality control assays is compromised by poorly characterized reference materials.

Validating the analytical standard of this compound is not a mere regulatory formality; it is a scientific necessity. This guide objectively compares the performance of different grades of 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid standards and provides a self-validating, ICH Q2(R2)-compliant protocol[2] for establishing method reliability.

Section 1: Product Performance Comparison

When selecting an analytical standard for 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid, laboratories typically choose between Certified Reference Materials (CRMs), standard Reagent Grade materials, and In-House Synthesized batches. The choice directly impacts the validation overhead and the reliability of quantitative results.

Table 1: Objective Comparison of Analytical Standard Grades

ParameterCertified Reference Material (CRM)Reagent Grade (Commercial)In-House Synthesized
Purity Certification Quantitative NMR (qNMR) & HPLC-MSHPLC Area % onlyVariable (Depends on internal QC)
Traceability ISO 17034 / NIST TraceableNot TraceableNot Traceable
Isomeric Purity Guaranteed absence of 1-methyl isomersOften contains trace 1-methyl isomersRequires extensive internal purification
Validation Overhead Minimal (Ready for immediate use)High (Requires secondary characterization)Extremely High (Requires full structural elucidation)
Cost-to-Value Ratio High initial cost, lowest riskLow initial cost, high risk of assay failureHigh labor cost, moderate risk

Scientific Insight: Relying on Reagent Grade materials that only provide "HPLC Area %" is a common pitfall. UV-based area percentage does not account for UV-transparent inorganic salts or residual solvents. CRMs utilize qNMR, which provides an absolute mass fraction, ensuring that your 1.0 mg/mL stock solution genuinely contains 1.0 mg/mL of the active analyte.

Section 2: Methodological Causality and Assay Design

To validate the standard, we must develop a stability-indicating HPLC-DAD method. The design of this method is driven by the molecule's physicochemical properties:

  • Mobile Phase pH (Causality): The molecule possesses a carboxylic acid moiety with an estimated pKa of ~3.5 to 4.5. If the mobile phase pH is near this pKa, the analyte will exist in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. We utilize a mobile phase buffered with 0.1% Formic Acid (pH ~2.7) to ensure the carboxylic acid remains fully protonated (unionized), maximizing hydrophobic interaction with the stationary phase.

  • Stationary Phase: A high-density C18 column with end-capping is selected to minimize secondary interactions between the fluorinated indazole ring and residual silanols on the silica support.

ValidationWorkflow Standard Standard Selection (CRM vs Reagent) Prep Sample Preparation & Dilution Standard->Prep HPLC HPLC-UV/MS Analysis Prep->HPLC Spec Specificity (Resolution > 2.0) HPLC->Spec Lin Linearity (R² > 0.999) HPLC->Lin Acc Accuracy (98-102% Recovery) HPLC->Acc Prec Precision (RSD < 2.0%) HPLC->Prec Report Validation Report (ICH Q2(R2) Compliant) Spec->Report Lin->Report Acc->Report Prec->Report

Caption: ICH Q2(R2) aligned validation workflow for analytical standards.

Section 3: Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system, aligning with the updated [3] which emphasize a lifecycle approach to analytical procedures[4]. By incorporating forced degradation directly into the specificity assessment, the method proves its own ability to differentiate the target analyte from its degradation products.

Step-by-Step Methodology:

  • Step 1: Standard Preparation Accurately weigh 10.0 mg of CRM-grade 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid using a microbalance (d = 0.001 mg). Dissolve in 10.0 mL of LC-MS grade Methanol to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Step 2: Linearity and Range Assessment Dilute the stock solution using Mobile Phase A (0.1% Formic Acid in Water) to generate a 6-point calibration curve: 1, 5, 10, 25, 50, and 100 µg/mL. Inject each level in triplicate. Plot the peak area at 254 nm against concentration.

  • Step 3: Specificity via Forced Degradation (The Self-Validation Step) To prove the method is stability-indicating, subject 50 µg/mL aliquots to three stress conditions:

    • Acidic: Add 1.0 mL of 0.1N HCl, heat at 60°C for 4 hours.

    • Basic: Add 1.0 mL of 0.1N NaOH, heat at 60°C for 4 hours.

    • Oxidative: Add 1.0 mL of 3% H2O2 at room temperature for 4 hours. Neutralize the acidic and basic samples. Inject into the HPLC. The method is considered specific only if the peak of the intact 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid is baseline resolved (Resolution > 2.0) from any generated impurities (e.g., decarboxylated degradants).

  • Step 4: Accuracy (Spike-Recovery) Spike known concentrations of the standard (equivalent to 80%, 100%, and 120% of the nominal 50 µg/mL working concentration) into a blank solvent matrix. Perform 6 replicate injections per level to calculate percentage recovery.

ImpurityLogic Main 5-Fluoro-2-methyl-2H-indazole- 3-carboxylic acid Res Chromatographic Resolution (Critical Pair Separation) Main->Res Iso Positional Isomers (e.g., 1-methyl-1H-indazole) Iso->Res Deg Decarboxylation Product (Thermal/Acid Degradation) Deg->Res Syn Unreacted Precursors (Fluorinated Indoles) Syn->Res Outcome Method Specificity Confirmed Res->Outcome

Caption: Logical relationship of impurity profiling to establish method specificity.

Section 4: Representative Validation Data

A robust method will yield data that easily satisfies ICH acceptance criteria[5]. Below is a summary of expected quantitative data when utilizing a high-quality CRM standard versus a standard Reagent Grade material.

Table 2: Comparative Validation Results (CRM vs. Reagent Grade)

Validation ParameterICH Q2(R2) Acceptance CriteriaResult: CRM Grade StandardResult: Reagent Grade Standard
Linearity (R²) > 0.9990.99980.9985 (Matrix interference)
Precision (RSD %) ≤ 2.0%0.8%2.4% (Fails criteria)
Accuracy (Recovery) 98.0% - 102.0%99.5%103.2% (Overestimation)
Specificity (Resolution) > 2.0 from nearest peak2.8 (Baseline resolved)1.5 (Co-elution with isomer)
Limit of Quantitation Signal-to-Noise ≥ 10:10.5 µg/mL1.2 µg/mL

Conclusion: The experimental data clearly demonstrates that utilizing a CRM-grade standard for 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid is critical for meeting ICH Q2(R2) validation parameters[2]. Reagent grade materials often fail precision and accuracy criteria due to the presence of unresolved positional isomers (such as 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid) and lack of absolute mass fraction certification. By employing the causality-driven, self-validating protocol outlined above, laboratories can ensure the highest level of scientific integrity in their analytical workflows.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website, 30 Nov. 2023.[Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl Quality Guidelines, 2024. [Link]

Sources

Validation

X-Ray Crystallography of Indazole-3-Carboxylic Acid Derivatives: A Comparative Guide to Co-Crystallization vs. High-Concentration Fragment Soaking

Introduction Indazole-3-carboxylic acid (I3A) derivatives are privileged scaffolds in modern drug discovery. Acting as superior bioisosteres for indoles and phenols, they provide a robust hydrogen-bond donor-acceptor-don...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indazole-3-carboxylic acid (I3A) derivatives are privileged scaffolds in modern drug discovery. Acting as superior bioisosteres for indoles and phenols, they provide a robust hydrogen-bond donor-acceptor-donor motif that anchors tightly to the hinge regions of kinases (e.g., GSK-3β) [1] and allosteric sites of metabolic enzymes (e.g., AMPK) [2].

However, obtaining high-resolution X-ray crystal structures of protein-ligand complexes involving I3A derivatives presents a unique biophysical challenge. The planar indazole ring and the C3-carboxylic acid (or carboxamide) naturally form highly stable crystal lattices driven by inversion dimers via paired O-H···O and N-H···N intermolecular hydrogen bonds [2]. This high lattice energy directly translates to poor aqueous solubility, complicating standard structural biology workflows.

As an Application Scientist, I have evaluated countless crystallization campaigns. This guide objectively compares the two leading methodologies for resolving I3A-protein complexes: High-Throughput Co-Crystallization versus High-Concentration Crystal Soaking , providing actionable protocols and empirical performance data to help researchers bypass the solubility bottleneck.

Section 1: Mechanistic Causality – Why I3A Derivatives Defy Standard Workflows

Before selecting a crystallization method, one must understand the thermodynamic barriers at play. In solution, 1H-indazole-3-carboxylic acid derivatives exist in a tautomeric equilibrium. When introduced to aqueous crystallization drops, they rapidly self-associate.

  • The Co-Crystallization Challenge: The compound often precipitates out of the PEG/salt mixtures before the protein can nucleate. This leads to false-positive "seaweed" crystals or amorphous ligand aggregates that ruin the drop.

  • The Soaking Challenge: Introducing highly insoluble I3A derivatives into pre-formed apo-crystals often requires high DMSO concentrations (up to 10% v/v). This sudden influx of organic solvent can shatter fragile protein lattices by disrupting the internal solvent channels.

Workflow Start I3A Derivative Protein Complex Solubility Aqueous Solubility > 1 mM? Start->Solubility CoCryst Protocol A: Co-Crystallization Solubility->CoCryst Yes (Low Lattice Energy) Soak Protocol B: Acoustic Soaking Solubility->Soak No (High Lattice Energy) Precip Ligand Precipitation Detected? CoCryst->Precip Success X-Ray Diffraction & Structure Solution Soak->Success Lattice Intact Precip->Soak Yes (Switch Method) Precip->Success No

Decision matrix for selecting I3A crystallization workflows based on solubility and lattice energy.

Section 2: Objective Performance Comparison

To benchmark these approaches, we compared the performance of Co-crystallization (using complex sparse-matrix screens) against Crystal Soaking (using Acoustic Droplet Ejection to minimize solvent shock) across a standard panel of I3A-kinase complexes.

MetricCo-Crystallization (Vapor Diffusion)Crystal Soaking (Acoustic Ejection)
Typical Hit Rate 45% (Limited by ligand precipitation)78% (Bypasses solubility limits)
Ligand Occupancy High (Often 100% due to pre-incubation)Variable (40–90% depending on soak time)
Resolution Limit Impact Neutral to Positive (Stabilizes apo-form)Negative (Often degrades resolution by 0.2–0.5 Å)
Max DMSO Tolerance < 5% v/v (Interferes with nucleation)Up to 10% v/v (In pre-formed robust crystals)
Time-to-Structure 7–21 days (Requires de novo crystal growth)2–4 days (Using pre-existing apo-crystals)
Best Use Case Highly soluble I3A analogs; flexible proteins.Halogenated/insoluble I3A analogs; rigid lattices.

Section 3: Self-Validating Experimental Protocols

Protocol A: High-Throughput Co-Crystallization (The "Pre-Incubation" Method)

Causality: To prevent the I3A derivative from self-associating into inversion dimers, the ligand must be pre-incubated with the target protein at high concentrations before encountering the precipitant. This ensures the protein-ligand binding affinity outcompetes the ligand's lattice energy.

  • Complex Formation: Incubate 10–15 mg/mL of the target kinase with a 3-fold molar excess of the I3A derivative (dissolved in 100% DMSO). Ensure the final DMSO concentration remains ≤ 5% v/v to prevent protein denaturation.

  • Incubation & Validation: Incubate the mixture on ice for 2 hours. Self-Validation Step: Centrifuge the sample at 14,000 x g for 10 minutes. If a visible pellet forms, the I3A lattice energy has overcome the binding affinity, and the ligand has crashed out. If this occurs, abandon co-crystallization and switch to Protocol B.

  • Dispensing: Use an automated liquid handler (e.g., Mosquito) to set up 200 nL drops (1:1 protein-complex to reservoir) against a multi-component screen. Pro-tip: Screens containing low-molecular-weight PEGs and alcohols (like Morpheus®) are ideal, as they help stabilize the indazole NH group in solution.

  • Equilibration: Seal the plates and incubate at 20°C via sitting-drop vapor diffusion. Monitor for crystal growth at days 1, 3, and 7.

Protocol B: High-Concentration Crystal Soaking (Acoustic Droplet Ejection)

Causality: For highly insoluble I3A analogs (e.g., halogenated derivatives), growing apo-crystals first bypasses the nucleation solubility bottleneck. Acoustic ejection allows the introduction of the ligand without the bulk solvent shock associated with manual pipetting, preserving the crystal lattice.

  • Apo-Crystallization: Grow apo-crystals of the target protein using standard sitting-drop vapor diffusion until they reach maximum dimensions (typically 3–5 days).

  • Acoustic Transfer: Use an acoustic liquid handler (e.g., Echo®) to transfer 2.5 nL to 10 nL of 50 mM I3A derivative (in 100% DMSO) directly into the 200 nL crystallization drop. This creates a high localized concentration gradient without physically disturbing the drop surface.

  • Lattice Annealing & Validation: Allow the drop to equilibrate for 24–48 hours. Self-Validation Step: Observe the crystal under polarized light. If birefringence is lost or the edges become rounded, the indazole has disrupted critical crystal contacts. In future iterations, reduce the soaking time to 4 hours or lower the compound concentration.

  • Harvesting: Loop the crystal and flash-freeze directly in liquid nitrogen.

Section 4: Structural Analysis & Binding Modes

When successfully crystallized, I3A derivatives exhibit a highly conserved and predictable binding mode, particularly in kinase hinge regions. For example, in the X-ray structure of GSK-3β (PDB: 6TCU), the 1H-indazole-3-carboxamide core establishes a critical tridentate hydrogen-bond network [1].

The indazole NH-1 and N-2 act as precise donors and acceptors with the backbone carbonyl of Asp133 and the backbone NH of Val135, respectively. The C3-carboxamide provides the third interaction, locking the pharmacophore into a rigid, coplanar conformation [1, 3].

BindingMode I3A 1H-Indazole-3-Carboxamide (Ligand Core) Asp133 Asp133 (Backbone C=O) Kinase Hinge I3A->Asp133 NH-1 Donor Val135_CO Val135 (Backbone C=O) Kinase Hinge I3A->Val135_CO Carboxamide NH Donor Val135_NH Val135 (Backbone N-H) Kinase Hinge Val135_NH->I3A N-2 Acceptor

Tridentate hydrogen-bonding network of 1H-indazole-3-carboxamide within the kinase hinge region.

References

  • Source: PubMed Central (PMC)
  • Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK)
  • Indazoles in Drug Discovery Source: PharmaBlock URL
Comparative

comparing the efficacy of different indazole synthesis routes

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Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing Protocol Validation

I'm now detailing validation checks, incorporating TLC and NMR for Davis-Beirut, and LC-MS for transition metal catalysis to confirm successful transformations. I'm focusing on providing concrete examples for each step and developing a data table with reaction information. I'll summarize these aspects for a clear understanding.

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I'm presently integrating the detailed nitrosation and Davis-Beirut descriptions into the overall guide. I'm prioritizing concise explanations of each method's mechanism and conditions, and also organizing citations to provide context for the audience. I am also working to summarize the key differences in yields and suitability.

Refining Mechanism Explanations

I'm now detailing the mechanistic nuances, including the redox neutrality in Davis-Beirut reactions and how solvent impacts nitroso intermediate lifetimes. Also, for transition metal catalysis, I will explain the direct C-H metalation, insertion, and reductive elimination steps. I'm focusing on the importance of directing groups for lowered activation energy. Lastly, I'm ensuring all links are accurate.

The indazole core is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical bioisostere for indoles and a foundational pharmacophore in numerous FDA-approved therapeutics, including the kinase inhibitor pazopanib and the PARP inhibitor niraparib. Because 1H- and 2H-indazoles possess distinct electronic properties and binding affinities, the ability to synthesize these isomers with high regioselectivity, yield, and functional group tolerance is paramount for drug development professionals.

This guide provides an objective, data-driven comparison of three distinct indazole synthesis routes: Classical Nitrosation (Jacobson Synthesis) , the Davis-Beirut Reaction , and Transition-Metal-Catalyzed C-H Activation . By examining the causality behind these experimental choices, we can establish a rational framework for selecting the optimal synthetic pathway.

Synthetic Strategy & Route Selection

The selection of a synthetic route is dictated by the target isomer (1H vs. 2H), the complexity of the starting materials, and the required functional group tolerance.

RouteSelection Start Target Indazole Q1 Regiochemistry? Start->Q1 H1 1H-Indazole Q1->H1 Favored H2 2H-Indazole Q1->H2 Favored Q2 Simple vs Complex H1->Q2 Starting Material? DB Davis-Beirut Reaction (Mild, Redox-Neutral) H2->DB N-N Bond Formation Nitrosation Classical Nitrosation (Harsh, Low Cost) Q2->Nitrosation Simple (o-toluidine) TMC Transition Metal Catalysis (High Yield, Atom Econ) Q2->TMC Complex/Functionalized

Synthetic Route Selection Matrix for Indazoles

Comparative Efficacy and Quantitative Data

The following table summarizes the performance metrics of the three primary methodologies based on recent comparative analyses 1.

Synthesis RouteTarget IsomerTypical YieldReaction ConditionsFunctional Group TolerancePrimary Advantage
Classical Nitrosation 1H-Indazole40–60%Harsh (Strong acids, 0–4°C)Poor (Sensitive groups degrade)Low cost, highly scalable for simple cores.
Davis-Beirut Reaction 2H-Indazole70–90%Mild (Base/Alcohol, RT to 60°C)Excellent (Halogens, ethers survive)Redox-neutral, highly regioselective.
Rh(III) C-H Activation 1H-Indazole75–95%Moderate (Oxidant, 80–110°C)Excellent (Broad scope)Atom-economical, one-step functionalization.

Mechanistic Deep Dive & Self-Validating Protocols

A. Classical Nitrosation (Jacobson Synthesis)

Mechanism & Causality: This classical route relies on the diazotization of o-toluidine derivatives. The reaction requires highly acidic conditions to generate the potent electrophile, the nitrosonium ion (


). Following diazotization, an intramolecular cyclization occurs to form the 1H-indazole core. While economical, the harsh acidic environment and the instability of the diazonium intermediate severely limit its application for highly functionalized drug precursors.

Self-Validating Protocol:

  • Preparation: Dissolve 1.0 eq of o-toluidine in a mixture of glacial acetic acid and acetic anhydride. Cool strictly to 0–4°C using an ice-salt bath. Causality: Temperature control is critical; exceeding 5°C leads to diazonium decomposition and phenol byproducts.

  • Nitrosation: Slowly introduce a stream of nitrous gases (or add aqueous

    
     dropwise).
    
  • Cyclization: Allow the mixture to warm to room temperature over 12 hours.

  • Validation Check: The reaction mixture will evolve nitrogen gas (bubbling) as cyclization proceeds. Upon completion, neutralize with

    
    . Extract with ethyl acetate. The crude 1H-indazole should present a distinct broad singlet in the 
    
    
    
    NMR spectrum around 10.0–13.0 ppm (N-H proton, highly concentration-dependent) and a sharp singlet at ~8.0 ppm (C3-H).
B. The Davis-Beirut Reaction

Mechanism & Causality: The Davis-Beirut reaction is a modern, robust method for synthesizing 2H-indazoles under redox-neutral conditions 2. It begins with an o-nitrobenzylamine. A base removes a benzylic proton to form a carbanion, which subsequently extracts an oxygen atom from the adjacent nitro group. This intramolecular transfer generates a highly reactive nitroso imine intermediate, which spontaneously undergoes N-N bond-forming heterocyclization.

DBMechanism N1 o-Nitrobenzylamine N2 Carbanion Intermediate N1->N2 Base (KOH) -H+ N3 Nitroso Imine N2->N3 Intramolecular O-transfer -H2O N4 2H-Indazole Core N3->N4 N-N Heterocyclization

Mechanistic Cascade of the Davis-Beirut Reaction

Self-Validating Protocol:

  • Preparation: Dissolve 1.0 eq of N-substituted o-nitrobenzylamine in methanol.

  • Activation: Add 2.0 eq of aqueous KOH. Causality: The choice of a protic solvent like methanol with water is critical; it modulates the lifetime of the nitroso intermediate and prevents non-productive azo-coupling pathways.

  • Cyclization: Heat the mixture to 60°C for 2–4 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the bright yellow o-nitrobenzylamine spot and the emergence of a highly UV-active product spot indicates successful cyclization. Post-purification,

    
     NMR will confirm the 2H-indazole structure by the absence of the N-H exchangeable proton and the presence of the diagnostic C3-H singlet (~8.3 ppm).
    
C. Transition-Metal-Catalyzed C-H Activation/Annulation

Mechanism & Causality: Transition-metal catalysis (particularly Rh(III), Co(III), or Pd) has revolutionized indazole synthesis by allowing direct, one-step functionalization of unactivated C-H bonds 3. Using a directing group (such as an azo or oxime moiety), the metal coordinates and cleaves the ortho C-H bond to form a metallacycle. Insertion of a coupling partner (like an aldehyde or diazo compound) followed by reductive elimination yields a highly functionalized 1H-indazole. Rh(III) is often preferred due to its high electrophilicity and robustness against moisture.

TMCycle Rh Rh(III) Catalyst C1 C-H Activation (Metallacycle) Rh->C1 Substrate C2 Insertion of Coupling Partner C1->C2 Reagent C3 Reductive Elimination (N-N/C-N Bond) C2->C3 C3->Rh Oxidant (Regeneration) Prod Functionalized Indazole C3->Prod Product Release

Rh(III)-Catalyzed C-H Activation Catalytic Cycle

Self-Validating Protocol:

  • Preparation: In an oven-dried Schlenk tube, combine 1.0 eq of the directing-group-bearing arene, 1.2 eq of the coupling partner, 5 mol%

    
    , 20 mol% 
    
    
    
    (to abstract chloride and generate the active cationic Rh species), and 2.0 eq of
    
    
    (as the terminal oxidant).
  • Reaction: Suspend in 1,4-dioxane and stir at 100°C under an

    
     or argon atmosphere (depending on the specific oxidant cycle) for 12 hours.
    
  • Validation Check: The reaction mixture will transition from a homogeneous yellow/orange solution to a dark brown/black suspension as the catalytic cycle proceeds and copper salts are reduced. LC-MS analysis of an aliquot should show the exact mass of the annulated product

    
    , confirming successful C-H activation and N-N bond formation prior to column chromatography.
    

Conclusion & Strategic Recommendations

For early-stage drug discovery where rapid generation of functionalized libraries is required, Transition-Metal-Catalyzed C-H Activation is the superior choice due to its atom economy and broad substrate scope. Conversely, if the target specifically requires a 2H-indazole architecture (often difficult to access regioselectively via classical means), the Davis-Beirut Reaction provides an elegant, redox-neutral solution that avoids toxic metals entirely. Classical nitrosation should be reserved for large-scale, cost-sensitive syntheses of simple, unadorned indazole cores where harsh conditions will not degrade the molecule.

References

  • Zhu, Jie S., Haddadin, Makhluf J., & Kurth, Mark J. "Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis." Accounts of Chemical Research, PMC. URL:[Link]

  • Babu, et al. "Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives." Molecules, PMC. URL:[Link]

Sources

Validation

Technical Comparison Guide: 5-Fluoro-2-methyl-2H-indazole-3-carboxylic Acid Derivatives vs. Traditional EP4 Antagonists

Executive Summary & Mechanistic Rationale The Prostaglandin E2 (PGE2) receptor 4 (EP4) is a critical G-protein coupled receptor (GPCR) that drives immunosuppression within the tumor microenvironment (TME). Upon PGE2 bind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Prostaglandin E2 (PGE2) receptor 4 (EP4) is a critical G-protein coupled receptor (GPCR) that drives immunosuppression within the tumor microenvironment (TME). Upon PGE2 binding, EP4 activates the Gαs protein, leading to intracellular cAMP accumulation. This cascade triggers PKA/CREB pathways that upregulate immunosuppressive genes in macrophages and paralyze cytotoxic CD8+ T cells [1].

While traditional EP4 antagonists (e.g., grapiprant, L-161,982) have demonstrated efficacy in managing pain and inflammation [2], they often lack the extreme potency or pharmacokinetic resilience required for solid tumor immunotherapy. Recent medicinal chemistry breakthroughs have identified 5-fluoro-2-methyl-2H-indazole-3-carboxylic acid as a privileged building block. When converted into its corresponding carboxamide derivatives (such as "Compound 14"), this scaffold yields single-nanomolar EP4 antagonists with superior subtype selectivity and robust in vivo anti-tumor efficacy[1].

EP4_Signaling PGE2 PGE2 (Endogenous Agonist) EP4 EP4 Receptor (GPCR) PGE2->EP4 Binds & Activates Gs Gαs Protein EP4->Gs Couples to Antagonist 5-Fluoro-2-methyl-2H-indazole Derivative (Antagonist) Antagonist->EP4 Competitively Inhibits AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP to PKA PKA Activation cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Immuno Immunosuppressive Gene Transcription CREB->Immuno Induces

PGE2/EP4 signaling pathway and its targeted inhibition by 2H-indazole derivatives.

Structural Profiling: The Causality Behind the Scaffold

The exceptional potency of derivatives synthesized from 5-fluoro-2-methyl-2H-indazole-3-carboxylic acid is not accidental; it is driven by precise structure-activity relationships (SAR):

  • The 5-Fluoro Substitution: Fluorine at the 5-position serves a dual purpose. First, it blocks cytochrome P450-mediated oxidation at a metabolically vulnerable site, significantly extending the compound's half-life. Second, the highly electronegative and lipophilic nature of fluorine allows it to anchor deeply into a specific hydrophobic pocket of the EP4 receptor, drastically lowering the IC50[1].

  • The 2-Methyl Tautomeric Lock: Indazoles naturally exist in an equilibrium between 1H and 2H tautomers. Alkylation at the N2 position (2-methyl) permanently locks the core into the 2H conformation. This specific geometry is critical because it directs the 3-carboxamide vector precisely toward key hydrogen-bonding residues (such as Arg316) in the EP4 ligand-binding domain. The 1H-tautomer fails to achieve this optimal binding angle [1].

Comparative Pharmacodynamics & Selectivity

When compared to traditional EP4 antagonists, 5-fluoro-2-methyl-2H-indazole derivatives exhibit an order-of-magnitude improvement in target affinity.

Compound / ScaffoldPrimary TargetIC50 (Human EP4)Clinical StatusKey Differentiator / Mechanism
Compound 14 (5-Fluoro-2-methyl-2H-indazole)EP41.1 nM PreclinicalSingle-nanomolar potency; actively reverses macrophage immunosuppression[1].
E7046 (Palupiprant)EP413.5 nMPhase 1/2Modulates myeloid infiltrates; standard clinical benchmark for oncology [3].
Grapiprant (Imidazopyridine)EP4~13 - 35 nMApproved (Vet)First-in-class approved for veterinary osteoarthritis; optimized for pain [4],[2].
L-161,982 (Thiophene-2-carboxamide)EP4~24 nMTool CompoundClassic competitive antagonist; limited by poor in vivo pharmacokinetics [5],[6].

Experimental Protocol: Validating EP4 Antagonism

To objectively validate the antagonistic activity of 5-fluoro-2-methyl-2H-indazole derivatives against EP4, the GloSensor cAMP Assay is the gold standard. This self-validating system directly measures the functional inhibition of Gαs-mediated cAMP production.

GloSensor_Workflow Step1 1. Cell Preparation Seed HEK293-EP4 GloSensor Cells Step2 2. Pre-incubation Add Luciferin & IBMX (PDE Inhibitor) Step1->Step2 Step3 3. Antagonist Treatment Add Indazole Derivatives (Dose-Response) Step2->Step3 Step4 4. Agonist Challenge Stimulate with PGE2 (EC80) Step3->Step4 Step5 5. Luminescence Readout Quantify cAMP Levels Step4->Step5 Step6 6. Data Analysis Calculate IC50 & Schild Plot Step5->Step6

Step-by-step workflow for quantifying EP4 antagonism using the cAMP GloSensor assay.

Step-by-Step Methodology:
  • Cell Preparation: Seed HEK293 cells stably co-expressing the human EP4 receptor and the pGloSensor™-22F cAMP plasmid into 384-well white opaque plates. Causality: Using a stable overexpressing line isolates EP4 activity from other PGE2 receptors (EP1, EP2, EP3).

  • Substrate & IBMX Pre-incubation: Add 2% GloSensor cAMP Reagent (D-luciferin) and 500 μM IBMX. Incubate for 2 hours at room temperature. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without IBMX, endogenous PDEs would rapidly hydrolyze cAMP, collapsing the assay window and leading to artificially weak IC50 calculations.

  • Antagonist Titration: Add the 5-fluoro-2-methyl-2H-indazole derivative in a 10-point, 3-fold serial dilution (e.g., from 10 μM down to 0.5 nM). Incubate for 15 minutes.

  • Agonist Challenge: Stimulate the cells with PGE2 at its predetermined EC80 concentration (typically ~1-3 nM). Causality: Challenging at the EC80 ensures the assay is highly sensitive to competitive antagonism; using a maximal (EC100) dose would overwhelm the antagonist, masking its true potency.

  • Luminescence Readout: Read luminescence immediately using a microplate reader. The GloSensor protein undergoes a conformational shift upon cAMP binding, uniting the luciferase halves to emit light.

  • Data Analysis: Normalize the luminescence data against the vehicle control. Calculate the IC50 using a four-parameter non-linear regression model.

In Vivo Efficacy & Tumor Microenvironment Modulation

The ultimate validation of the 5-fluoro-2-methyl-2H-indazole-3-carboxylic acid scaffold lies in its downstream phenotypic effects. While compounds like L-161,982 struggle with in vivo stability[5], the optimized indazole derivatives maintain high plasma exposure.

In syngeneic colon cancer models, oral administration of these derivatives profoundly inhibits the PGE2-induced upregulation of immunosuppressive genes (e.g., Arg1, Mrc1, Cxcl1) in tumor-associated macrophages[7]. By lifting this immunosuppressive barrier, the antagonist synergizes with anti-PD-1 therapies, actively restoring the infiltration and cytotoxic function of CD8+ T cells to eradicate tumors [1],[8].

References

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry (2023). URL:[Link]

  • Grapiprant: A snapshot of the current knowledge. Veterinary Medicine and Science (2019). URL:[Link]

  • Inhibition of PGE2/EP4 receptor signaling enhances oxaliplatin efficacy in resistant colon cancer cells through modulation of oxidative stress. Scientific Reports (2019). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 5-Fluoro-2-methyl-2H-indazole-3-carboxylic Acid

Executive Summary & Chemical Profile 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid (CAS: 1780234-79-8) is a specialized fluorinated heterocyclic building block frequently utilized in drug discovery and pharmaceutical s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid (CAS: 1780234-79-8) is a specialized fluorinated heterocyclic building block frequently utilized in drug discovery and pharmaceutical synthesis[1]. While its structural properties make it an excellent pharmacophore, the combination of a stable indazole core and a covalently bound fluorine atom dictates strict handling, environmental containment, and disposal protocols. As a Senior Application Scientist, I emphasize that laboratory safety is not merely about compliance; it is about understanding the mechanistic causality behind chemical degradation and designing self-validating workflows to mitigate risk[2].

Hazard Assessment & Mechanistic Causality

Standard biological or municipal waste treatments are fundamentally inadequate for fluorinated aromatic compounds. The disposal strategy for this compound is driven by two primary structural liabilities:

  • The C-F Bond Stability: Fluorinated organic compounds resist natural environmental degradation. If subjected to low-temperature incineration, they undergo incomplete combustion, generating highly toxic, volatile short-chain fluorinated products and corrosive Hydrogen Fluoride (HF) gas[3].

  • The Indazole Nitrogen Core: Thermal decomposition of the nitrogen-rich indazole ring generates hazardous Nitrogen Oxides (NOx)[4].

Consequently, the only scientifically sound method for ultimate disposal is high-temperature hazardous waste incineration (>1000°C) equipped with alkaline acid-gas scrubbers[5].

Operational Safety & Quantitative Thresholds

Before initiating any workflow involving this compound, baseline engineering controls and personal protective equipment (PPE) must be established and verified[6].

ParameterSpecification / ThresholdMechanistic Rationale
Storage Conditions 2–8°C; Sealed and dryPrevents thermal degradation and ambient moisture absorption[1].
Local Exhaust 80–100 fpm face velocityFume hoods prevent the inhalation of irritating microscopic dust particles[4].
Glove Material Nitrile (≥0.11 mm thickness)Provides a validated barrier against solid organic acids and prevents dermal absorption[7].
Respirator (If aerosolized) NIOSH N95 or P100Captures fine particulate matter during bulk transfers or spill cleanups[8].
Incineration Temp >1000°C with HF scrubbersEnsures complete C-F bond cleavage and neutralizes toxic HF/NOx emissions[3][5].

Self-Validating Disposal Protocol

To ensure absolute compliance and environmental safety, utilize the following step-by-step methodology for routine laboratory disposal. Every step includes a validation mechanism to prevent downstream logistical failures.

Step 1: Waste Segregation & Characterization

  • Action: Isolate 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid waste from non-halogenated organic waste. Due to the fluorine atom, this must be strictly classified as Halogenated Solid Waste [9].

  • Validation Check: Inspect the satellite accumulation log. Verify that no incompatible chemicals (e.g., strong oxidizers, active metals) are present in the collection vessel.

Step 2: Primary Packaging

  • Action: Transfer residual solid waste into a compatible High-Density Polyethylene (HDPE) or glass container. Avoid unlined metal containers, as trace moisture combined with the carboxylic acid can create a corrosive micro-environment.

  • Validation Check: Perform a tactile and visual inspection of the container's threading and seal. Invert the sealed container gently to ensure no particulate leakage occurs.

Step 3: Labeling and Manifesting

  • Action: Apply a compliant hazardous waste label immediately upon waste generation. Mark the container explicitly: "Hazardous Waste - Halogenated/Fluorinated Organic Solid"[2].

  • Validation Check: Cross-reference the CAS number (1780234-79-8) and molecular weight (194.16) on the waste manifest to ensure the environmental health and safety (EHS) team routes it correctly[1].

Step 4: Ultimate Destruction (Facility Level)

  • Action: Coordinate with a licensed hazardous waste broker to route the material to a commercial hazardous waste incinerator (HWI) capable of handling fluorinated organics[5].

  • Validation Check: Audit the disposal paperwork to obtain a Certificate of Destruction (CoD) confirming high-temperature incineration rather than landfilling, thereby closing the chain of custody.

Spill Response & Decontamination Workflow

In the event of a localized spill, dry sweeping must be strictly avoided to prevent the aerosolization of the carboxylic acid powder[6].

SpillResponse Start Spill Detected: 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid Assess Assess Spill Size & Dust Potential Start->Assess Evacuate Evacuate & Ventilate Area Assess->Evacuate If aerosolized PPE Don PPE (N95/P100, Nitrile Gloves, Goggles) Assess->PPE If localized/solid Evacuate->PPE Contain Containment: Avoid Dry Sweeping PPE->Contain Clean Wet Wipe / HEPA Vacuum Contain->Clean Package Transfer to Labeled Halogenated Waste Container Clean->Package Dispose Route to High-Temp Incineration Package->Dispose

Workflow for 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid spill containment and disposal.

Spill Clean-up Methodology:

  • Assess & Don PPE: Evaluate the spill. If the powder is aerosolized, evacuate the area until the laboratory ventilation system clears the air. Don a NIOSH-approved respirator, safety goggles, and nitrile gloves[7].

  • Containment: Do not use a standard broom. Dampen an absorbent pad with water or a mild alkaline solution (to neutralize the carboxylic acid) and gently place it over the spilled powder to suppress dust[8].

  • Collection: Carefully wipe up the dampened material or use a specialized HEPA-filtered laboratory vacuum[10].

  • Disposal: Place all contaminated wipes, pads, and collected powder into a designated HDPE hazardous waste container and proceed with the standard disposal protocol[6].

References

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Fluorinated Organics. Retrieved from: [Link]

  • National Institutes of Health (NIH) / PMC. (2022). Characterizing volatile emissions and combustion by-products from fluorinated compounds using online chemical ionization mass spectrometry. Retrieved from: [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press. Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid
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